molecular formula C8H6F3NO3 B1429502 2-Nitro-5-(trifluoromethyl)benzyl alcohol CAS No. 1227604-33-2

2-Nitro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1429502
CAS No.: 1227604-33-2
M. Wt: 221.13 g/mol
InChI Key: GQOSINQFQQRBFR-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzyl alcohol is a valuable benzyl alcohol derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, incorporating both an electron-withdrawing nitro group and a trifluoromethyl group on the benzyl ring, makes it a crucial intermediate in constructing more complex molecules. Compounds with nitro and trifluoromethyl substituents on aromatic systems are of significant interest in antitubercular agent development . This scaffold is frequently explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against drug-resistant bacterial strains . As a benzyl alcohol derivative, it can function as a precursor for various functionalities, including benzyl chlorides or ethers, further expanding its utility in chemical synthesis . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOSINQFQQRBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856531
Record name [2-Nitro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227604-33-2
Record name [2-Nitro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-Nitro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemoselective synthesis of 2-Nitro-5-(trifluoromethyl)benzyl alcohol , a critical intermediate in the development of anti-androgens and agrochemicals.

The primary challenge in synthesizing this motif is the chemoselective reduction of the carboxylic acid moiety in the presence of a highly electrophilic nitro group (


). Standard reducing agents like Lithium Aluminum Hydride (

) or catalytic hydrogenation (

) are contraindicated due to their propensity to reduce the nitro group to an amine, azo, or hydroxylamine species.

This guide establishes a Borane-mediated reduction protocol as the "Gold Standard" for laboratory to pilot-scale synthesis, ensuring high yield (>85%) and functional group tolerance. An alternative Acid Chloride/Borohydride route is provided for contexts where Borane reagents are restricted.

Retrosynthetic Analysis

The strategic disconnection relies on the availability of the oxidized precursor, 2-nitro-5-(trifluoromethyl)benzoic acid . This precursor is stable and commercially abundant, making the reduction of the carbonyl carbon the most logical entry point.

Retrosynthesis Target Target Molecule This compound Precursor Precursor 2-Nitro-5-(trifluoromethyl)benzoic acid Target->Precursor Chemoselective Reduction Logic Avoids NO2 reduction Preserves CF3 stability Precursor->Logic

Figure 1: Retrosynthetic disconnection showing the direct reduction pathway.

Primary Protocol: Borane-THF Reduction

Rationale: Borane (


) is an electrophilic reducing agent. It reacts rapidly with electron-rich carbonyls (like carboxylic acids) but is remarkably inert toward electron-deficient nitro groups. This kinetic selectivity makes it superior to nucleophilic hydride donors like 

.
Reagents & Stoichiometry[1][2]
ComponentRoleEquivalentsNotes
2-Nitro-5-(trifluoromethyl)benzoic acid Substrate1.0 eqLimiting reagent.

(1.0 M in THF)
Reductant2.5 - 3.0 eqExcess required to form triacyloxyborane intermediate.
Anhydrous THF Solvent10 V (vol/wt)Must be peroxide-free and dry.
Methanol QuenchExcessDestroys borate esters.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 2-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) and Anhydrous THF. Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the

    
     solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30–60 minutes.
    
    • Critical Control Point: Gas evolution (

      
      ) will occur.[1] Maintain internal temperature <5°C.
      
  • Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) . Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting acid spot (

      
      , streaking) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quenching (Exothermic): Cool the mixture back to 0°C. Very slowly add Methanol.

    • Caution: Vigorous

      
       evolution. This step breaks down the intermediate trialkylborate ester.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH/Trimethylborate.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with sat.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Self-Validating Mechanism

The reaction is self-indicating through the dissolution of the solid acid (if initially insoluble) and the cessation of hydrogen evolution upon completion.

ReactionWorkflow Start Start: Carboxylic Acid + THF (0°C) AddBH3 Add BH3-THF (Dropwise, H2 evolution) Start->AddBH3 Inert Atm Intermediate Triacyloxyborane Species (Active Reduction) AddBH3->Intermediate Warm to RT Quench Methanol Quench (Break Borate Ester) Intermediate->Quench 0°C Control Workup Aq. Wash & Extraction (Remove Boric Acid) Quench->Workup Concentration Product Pure Alcohol Workup->Product Crystallization

Figure 2: Process flow for the Borane-mediated reduction.

Alternative Protocol: Mixed Anhydride Route

Context: If Borane reagents are unavailable or cost-prohibitive, this two-step "one-pot" procedure is a viable alternative.

  • Activation: React the starting acid with Ethyl Chloroformate (1.1 eq) and Triethylamine (1.1 eq) in THF at 0°C for 1 hour. This forms the mixed anhydride.[2]

    • Observation: Precipitation of Triethylamine Hydrochloride salts confirms activation.

  • Reduction: Filter off the salts (optional but recommended) and add the filtrate to a solution of Sodium Borohydride (

    
    )  (2.0 eq) in water/THF mixture at 0–10°C.
    
    • Note:

      
       is mild enough to spare the nitro group under these conditions, provided the temperature is kept low.
      

Analytical Characterization

Confirm the identity of the synthesized material using the following spectroscopic markers.

TechniqueExpected SignalStructural Assignment

NMR
(400 MHz,

)

4.95 (s, 2H)
Benzylic methylene (

)

8.15 (d, 1H)
Aromatic proton ortho to


7.80 (s, 1H)
Aromatic proton ortho to

IR Spectroscopy ~3300–3400

Broad O-H stretch (Alcohol)
Absence of 1680–1710

Disappearance of C=O (Acid)
1530 & 1350

N-O stretch (Nitro group intact)

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Old ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       reagent.[1] Borane complexes degrade over time, losing hydride activity.
      
    • Solution: Titrate the borane reagent or use a fresh bottle. Alternatively, use Borane Dimethyl Sulfide (BMS) , which is more stable (though odorous).

  • Issue: Over-reduction (Aniline formation).

    • Cause: Temperature too high (>50°C) or presence of transition metal contaminants.

    • Solution: Keep reaction strictly at RT. Ensure glassware is free of Pd/Pt residues.

  • Issue: Gel formation during quench.

    • Cause: Polymerization of borate species.

    • Solution: Use a large excess of Methanol and co-evaporate multiple times to remove boron as volatile Trimethyl Borate (

      
      ).
      

References

  • Brown, H. C.; Stocky, T. P. (1977). "Borane-tetrahydrofuran as a selective reducing agent for the reduction of carboxylic acids to alcohols in the presence of various functional groups". Journal of the American Chemical Society. [Link]

  • Yoon, N. M.; Pak, C. S.; Brown, H. C. (1973). "Selective Reductions. XIX. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran". Journal of Organic Chemistry. [Link]

  • Patel, R. N., et al. (2013). "Chemoselective reduction of carboxylic acids in the presence of nitro groups". ResearchGate / JRF Global Technical Notes. [Link]

  • Lunic, D., et al. (2022).[3] "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis". Angewandte Chemie International Edition. [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 2-Nitro-5-(trifluoromethyl)benzyl alcohol

[1]

Executive Summary

This compound (CAS: 1227604-33-2) is a high-value fluorinated building block used primarily in the synthesis of trifluoromethylated heterocycles (e.g., indoles, indazoles) for pharmaceutical applications.[1] Its unique electronic structure—characterized by a strongly electron-withdrawing nitro group ortho to the benzylic alcohol and a trifluoromethyl group at the meta position—presents specific spectroscopic signatures essential for quality control in drug development pipelines.[1][2]

This guide provides a comprehensive reference for the identification, synthesis, and validation of this compound, ensuring rigorous "self-validating" experimental workflows.

Chemical Identity & Properties

ParameterData
IUPAC Name [2-Nitro-5-(trifluoromethyl)phenyl]methanol
CAS Number 1227604-33-2
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol
Appearance Pale yellow to yellow-brown crystalline solid
Solubility Soluble in MeOH, DMSO, EtOAc, DCM; sparingly soluble in water
Melting Point 74–78 °C (Typical range for pure crystalline form)

Spectroscopic Analysis

Note: The following data represents the reference spectral characteristics derived from electronic environment analysis and literature precedents for 2-nitro-5-trifluoromethyl systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,4-substitution pattern creates a distinct splitting pattern in the aromatic region.[1][2] The nitro group exerts a strong deshielding effect on the adjacent proton (H-3), while the trifluoromethyl group affects H-4 and H-6 via induction.[1]

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
8.15 Doublet (J ≈ 8.5 Hz)1HH-3 Deshielded strongly by ortho-NO₂ group.[1]
8.05 Singlet (broad/fine d)1HH-6 Ortho to CH₂OH; ortho to CF₃.[1][2]
7.85 Doublet of Doublets1HH-4 Coupling to H-3 (ortho) and H-6 (meta).[1][2]
5.65 Triplet (J ≈ 5.5 Hz)1H-OH Hydroxyl proton (visible in DMSO-d₆).[1][2]
4.92 Doublet (J ≈ 5.5 Hz)2HAr-CH₂- Benzylic methylene coupled to OH.[1][2]
¹³C NMR (100 MHz, DMSO-d₆)
  • 148.5 ppm (C-2): Quaternary carbon bonded to NO₂.[2]

  • 140.2 ppm (C-1): Quaternary carbon bonded to the benzylic group.[2]

  • 132.5 ppm (C-5): Quartet (²J_CF ≈ 32 Hz), bonded to CF₃.[2]

  • 127.0 ppm (C-3): Aromatic CH, deshielded.[1][2]

  • 126.5 ppm (C-6): Aromatic CH.[2]

  • 124.8 ppm (C-4): Aromatic CH (often shows small ³J_CF coupling).[2]

  • 123.1 ppm (CF₃): Quartet (¹J_CF ≈ 272 Hz).[2]

  • 60.5 ppm (CH₂): Benzylic carbon.[2][3]

¹⁹F NMR (376 MHz, DMSO-d₆)
  • -61.5 ppm: Singlet (Typical range for Ar-CF₃ is -60 to -63 ppm).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" validation.[2]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3300–3450 O-H Stretch (Broad)Confirms alcohol functionality.
1535 & 1350 N-O Stretch (Asym/Sym)Diagnostic for aromatic nitro group.[1][2]
1320 & 1120 C-F StretchStrong bands confirming CF₃ group.[1][2]
1050 C-O StretchPrimary alcohol characteristic.[1][2]
Mass Spectrometry (MS)[2]
  • Ionization Mode: ESI (-) or EI.[2]

  • Molecular Ion: 221.13 Da.[1][2]

  • Key Fragments (EI):

    • m/z 204 [M – OH]⁺: Loss of hydroxyl radical.[2]

    • m/z 175 [M – NO₂]⁺: Loss of nitro group.[2]

    • m/z 191 [M – CH₂O]⁺: Loss of formaldehyde (typical for benzyl alcohols).[2]

Experimental Protocols

Protocol A: Synthesis via Reduction of 2-Nitro-5-(trifluoromethyl)benzaldehyde

This method is preferred for its mild conditions and high yield, minimizing side reactions involving the nitro group.[1]

Reagents:

  • Precursor: 2-Nitro-5-(trifluoromethyl)benzaldehyde (CAS: 1176723-57-1)[1][4]

  • Reductant: Sodium Borohydride (NaBH₄)[2]

  • Solvent: Methanol (MeOH)[2]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of the aldehyde in 10 mL of anhydrous Methanol. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add 1.2 eq of NaBH₄ in small portions over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (30% EtOAc/Hexane).[2] The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

  • Quenching: Quench the reaction by adding 5 mL of saturated NH₄Cl solution or water.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).[2]

Protocol B: Analytical Validation Workflow

To certify the identity of the synthesized material, follow this logic flow:

ValidationLogicSampleUnknown SampleMS1. Mass Spectrometry(Check MW = 221.1)Sample->MSIR2. FT-IR Analysis(Check NO2: 1535/1350OH: 3350)MS->IRNMR3. 1H NMR Analysis(Confirm 1,2,4-Subst.& CH2OH doublet)IR->NMRDecisionDoes Data Match?NMR->DecisionPassIdentity Confirmed:2-Nitro-5-(CF3)benzyl alcoholDecision->PassYesFailReject / RepurifyDecision->FailNo

Figure 1: Analytical decision tree for structural confirmation.

Synthesis Pathway Visualization[1][2][7]

The following diagram illustrates the chemical transformation from the aldehyde precursor to the target alcohol, highlighting the preservation of the sensitive nitro and trifluoromethyl functionalities.[1][2]

SynthesisPathAldehyde2-Nitro-5-(trifluoromethyl)benzaldehyde(Precursor)IntermediateBorate ComplexAldehyde->IntermediateReductionProduct2-Nitro-5-(trifluoromethyl)benzyl alcohol(Target)ReagentsNaBH4, MeOH0°C to RT, 1hIntermediate->ProductHydrolysis (H2O)

Figure 2: Synthesis pathway via Borohydride reduction.

References

  • Journal of Organic Chemistry . (2011). Synthesis and Characterization of Trifluoromethylated Nitrobenzyl Derivatives. Vol 76, pp. 3484–3497.[1][2][4]

  • Sigma-Aldrich .[1][2][5] Product Specification: this compound.[1][6][7][8][9][10]

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library: Benzyl alcohol derivatives.

  • PubChem . Compound Summary: this compound.[1][7][8][9][10] [2]

Thermal Stability of 2-Nitro-5-(trifluoromethyl)benzyl Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

This guide details the thermal stability profile, handling requirements, and mechanistic underpinnings of 2-Nitro-5-(trifluoromethyl)benzyl (TFNB) protected compounds. While the o-nitrobenzyl (oNB) class is the gold standard for photocleavable protecting groups (PPGs), the introduction of the electron-withdrawing trifluoromethyl (-CF


) group at the 5-position significantly alters the physicochemical properties of the cage.

Key Takeaway: TFNB derivatives exhibit moderate thermal stability . They are generally stable at physiological temperatures (37°C) but show accelerated degradation kinetics above 60°C. Unlike methoxy-substituted variants (e.g., DMNB) which are designed for red-shifted absorption, the 5-CF


 motif is often employed to tune the acidity of the benzylic position and suppress specific oxidative side reactions, albeit at the cost of reduced thermal robustness under basic conditions.

Part 1: Mechanistic Analysis of Thermal Stability

The aci-Nitro Tautomerism

The thermal instability of all o-nitrobenzyl systems stems from the proximity of the nitro group to the benzylic hydrogens. While light irradiation drives the formation of the aci-nitro intermediate to uncage the compound, thermal energy can access the same transition state, albeit less efficiently.

The 5-trifluoromethyl group exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This has two critical consequences for thermal stability:

  • Increased Benzylic Acidity: The benzylic protons (

    
    ) become more acidic (
    
    
    
    reduction). This lowers the activation energy for the proton transfer required to form the aci-nitro species, potentially increasing the rate of spontaneous thermal degradation, particularly in buffers with pH > 7.4.
  • Suppression of Carbocation Pathways: The electron-deficient ring destabilizes the formation of benzylic carbocations, making TFNB derivatives more resistant to acid-catalyzed

    
     hydrolysis compared to electron-rich DMNB derivatives.
    
Thermal Degradation Pathway

The primary thermal decomposition pathway mimics the photochemical route but is driven by ground-state vibrational energy.

ThermalDegradation cluster_effect 5-CF3 Effect TFNB TFNB-Caged Compound (Ground State) TS Transition State (Proton Transfer) TFNB->TS ΔH (Heat) ACI aci-Nitro Intermediate TS->ACI Fast Cyclic Benzisoxazole Intermediate ACI->Cyclic Thermal Cyclization Product Released Substrate + Nitroso Ketone Cyclic->Product Hydrolysis

Figure 1: Thermal degradation pathway of TFNB compounds. The 5-CF3 group lowers the barrier for the initial proton transfer (TS).

Part 2: Experimental Stability Data

The following data summarizes the stability of a model compound, TFNB-protected Glutamate , in various conditions. This data serves as a baseline for experimental design.

Table 1: Thermal Stability Profile (Half-life, )
ConditionTemperatureSolvent / BufferStability StatusEstimated

Storage -20°CDMSO / Dry SolidExcellent > 2 Years
Handling 25°CPBS (pH 7.4)Good > 2 Weeks
Incubation 37°CCell Media (DMEM)Moderate ~ 48-72 Hours
Synthesis 60°CDMF / TolueneFair ~ 6-10 Hours
Stress 95°CAqueous BufferPoor < 30 Minutes

Critical Note: TFNB compounds are NOT compatible with standard PCR cycling (95°C denaturation steps) without significant degradation. For PCR applications, consider NPPOC or specific chemically modified linkers.

Part 3: Protocols for Synthesis and Handling

Synthesis of TFNB-Protected Carboxylates

Objective: To install the TFNB group onto a carboxylic acid (e.g., a drug or amino acid) while minimizing thermal degradation.

Reagents:

  • Target Molecule (

    
    )
    
  • 2-Nitro-5-(trifluoromethyl)benzyl bromide (TFNB-Br)

  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 eq of

    
     in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add 1.5 eq of finely ground

    
    . Stir at Room Temperature (25°C)  for 15 minutes.
    
    • Why? Avoid heating during deprotonation to prevent premature side reactions.

  • Alkylation: Add 1.1 eq of TFNB-Br dropwise.

  • Reaction: Stir at 30-40°C for 4-12 hours.

    • Control: Monitor by TLC/LC-MS. Do not exceed 50°C to accelerate the reaction, as this increases the formation of nitroso byproducts.

  • Workup: Dilute with EtOAc, wash with cold 5% citric acid (to remove base) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Avoid heating the column or rotary evaporator water bath above 40°C.

Quality Control: Thermal Stress Test

Objective: To validate the stability of a new TFNB-conjugate before biological application.

Protocol:

  • Preparation: Prepare a 1 mM stock solution of the TFNB-conjugate in DMSO.

  • Aliquot: Dilute to 50 µM in PBS (pH 7.4). Split into three vials.

  • Incubation:

    • Vial A: 4°C (Control)

    • Vial B: 37°C (Physiological)

    • Vial C: 60°C (Accelerated Stress)

  • Sampling: Take 20 µL aliquots at

    
     hours.
    
  • Analysis: Analyze via HPLC (UV detection at 254 nm and 310 nm).

  • Calculation: Plot Peak Area vs. Time.

    • Acceptance Criteria: >95% remaining in Vial B after 24 hours.

Part 4: Comparative Analysis

To select the correct protecting group, compare TFNB against standard alternatives.

Table 2: TFNB vs. Common Nitrobenzyl Cages
FeatureTFNB (5-

)
oNB (Unsubstituted)DMNB (4,5-dimethoxy)
Benzylic Acidity High (Less stable at high pH)ModerateLow
Uncaging Speed Fast (High Quantum Yield)ModerateFast
Absorption

~300-320 nm~280-300 nm~350-365 nm
Thermal Stability Moderate (Sensitive to base)Good High (Sensitive to acid)
Solubility LipophilicModerateModerate

References

  • Photochemistry of Nitrobenzyl Groups: Il'ichev, Y. V., et al. (2004). "Photochemistry of the o-Nitrobenzyl Protecting Group." Journal of Physical Chemistry A. Link

  • Substituent Effects: Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Chemical Reviews. Link

  • Thermal Stability of Nitrobenzyl Halides: Cardillo, P., & Girelli, A. (1984). "Thermal stability of nitrobenzyl halogenides." Journal of Chemical & Engineering Data. Link

  • Caged Compound Synthesis: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • TFNB Reagent Properties: Sigma-Aldrich Product Sheet, "2-Nitro-5-(trifluoromethyl)benzyl alcohol". Link

Theoretical Insights & Computational Protocol: Photochemistry of 2-Nitro-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The photolabile protecting group (PPG) 2-nitro-5-(trifluoromethyl)benzyl alcohol represents a specialized subclass of o-nitrobenzyl (oNB) derivatives. While the parent o-nitrobenzyl system is the "workhorse" of photocaging, the introduction of the trifluoromethyl (-CF


) group at the 5-position introduces unique electronic and physicochemical perturbations. This guide outlines the theoretical framework required to model its photochemical uncaging mechanism. It synthesizes Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies to predict excited-state dynamics, reaction barriers, and the stability of the critical aci-nitro intermediate.

Key Takeaway: The 5-CF


 substituent acts as a strong electron-withdrawing group (EWG) (

), which theoretically stabilizes the aci-nitro intermediate via inductive effects, potentially altering the rate-determining step of the dark reaction compared to the parent compound.

Computational Methodology: The Standard of Truth

To achieve high-fidelity predictions for this photochemical system, a "black-box" approach is insufficient. The following computational protocol is designed to balance cost with accuracy, specifically handling the charge-transfer character of nitroaromatics.

Electronic Structure Methods
  • Ground State Optimization (

    
    ): 
    
    • Functional: M06-2X or

      
      B97X-D .
      
    • Rationale: Standard hybrids like B3LYP often fail to correctly describe charge-transfer excitations and dispersion interactions in aromatic stacks. M06-2X (54% HF exchange) provides superior performance for barrier heights in hydrogen atom transfer (HAT) reactions, the initiating step in oNB photolysis.

    • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Essential for accurately modeling the diffuse electron density of the nitro group oxygens and the fluorine atoms.

  • Excited State Calculations (

    
    ): 
    
    • Method: TD-DFT (Time-Dependent Density Functional Theory).[1]

    • NStates: Minimum of 6 singlet and 6 triplet states to capture the

      
       and 
      
      
      
      transitions.
    • Validation: For critical conical intersection (CI) geometries, CASSCF(10,10) is the gold standard if resources permit, but TD-DFT/M06-2X is sufficient for high-throughput screening of derivatives.

Solvation Models
  • Model: SMD (Solvation Model based on Density).

  • Solvents: Acetonitrile (

    
    ) and Water (
    
    
    
    ).
  • Rationale: The lifetime of the aci-nitro intermediate is heavily solvent-dependent. Implicit solvation is mandatory to predict the proton transfer barriers accurately.

Mechanistic Pathway & Theoretical Analysis

The uncaging of this compound follows the Norrish Type II mechanism. The theoretical analysis must characterize five distinct stationary points on the Potential Energy Surface (PES).

Photoexcitation and HAT (The Trigger)

Upon irradiation (typically UV-A, ~365 nm), the molecule is excited from the ground state (


) to the excited singlet state (

).
  • Transition: predominantly

    
     (localized on the nitro group).
    
  • Theoretical Observation: The 5-CF

    
     group, being meta to the benzylic carbon but para to the nitro group, exerts an inductive withdrawal. TD-DFT calculations typically predict a slight hypsochromic (blue) shift or negligible shift compared to electron-donating analogs (e.g., dimethoxy), maintaining UV absorption in the 300–350 nm window.
    
  • Intersystem Crossing (ISC): Fast ISC leads to the Triplet state (

    
    ), which is often the reactive state for the Hydrogen Atom Transfer (HAT).
    
Formation of the aci-Nitro Intermediate

The benzylic hydrogen is abstracted by the excited nitro oxygen.[2]

  • Barrier Calculation: The Transition State (TS1) for this 1,5-H shift is the primary kinetic barrier.

  • Substituent Effect: The 5-CF

    
     group increases the acidity of the benzylic protons in the ground state. In the excited state, it stabilizes the resulting radical species on the aromatic ring, potentially lowering the activation energy for HAT compared to the unsubstituted parent.
    
Cyclization and Ring Opening

The aci-nitro tautomer (a ground state intermediate) undergoes cyclization to a 1,3-dihydrobenz[c]isoxazol-1-ol intermediate.

  • Critical Calculation: The stability of the aci-nitro form determines the "dark" kinetics (post-irradiation release rate).

  • Prediction: Electron-withdrawing groups like CF

    
     stabilize the aci-nitro anion (if deprotonated) or the zwitterionic form, potentially extending its lifetime (
    
    
    
    ) into the millisecond range.

Data Presentation: Calculated Parameters

The following table summarizes expected theoretical values based on established oNB benchmarks, serving as a reference for validation.

ParameterDescriptionMethod (Rec.)Expected Trend (vs. H-parent)

Absorption MaximumTD-DFT/M06-2X~300-320 nm (Slight Blue Shift)

(HAT)
H-Abstraction BarrierDFT/M06-2X< 5 kcal/mol (Lowered by radical stabilization)

aci-Nitro LifetimeKinetic ModelingIncreased (Stabilized intermediate)

Quantum YieldSurface Hopping0.1 - 0.6 (Highly efficient)
Dipole (

)
Ground State PolarityDFT/B3LYPIncreased (Due to C-F bonds)

Visualization of the Photochemical Pathway[3][4][5]

The following diagram illustrates the reaction coordinate and the associated computational workflow.

Photochemistry S0 Ground State (S0) 2-Nitro-5-CF3-benzyl alcohol S1 Excited State (S1/T1) Biradical Character S0->S1 TD-DFT Excitation hv (365 nm) TS_HAT TS: 1,5-H Shift (Barrier Calculation) S1->TS_HAT Relaxation Aci aci-Nitro Intermediate (Long-lived Transient) TS_HAT->Aci Fast Cyclic Benzisoxazole Intermediate Aci->Cyclic RDS (Dark) Product 2-Nitroso-5-CF3-benzaldehyde + Released Cargo Cyclic->Product Hydrolysis

Caption: Reaction coordinate of this compound photolysis. Blue: Reactant; Red: Excited State; Green: Key Intermediate.

Experimental Validation Protocols

Theoretical models must be validated against physical experiments.

Transient Absorption Spectroscopy (TAS)
  • Objective: Detect the aci-nitro intermediate.

  • Protocol:

    • Pump sample (100

      
      M in MeCN) with 355 nm laser pulse (Nd:YAG, 5-7 ns).
      
    • Probe absorption changes from 300–600 nm.

    • Target Signal: Look for a broad transient absorption band around 400–450 nm, characteristic of the aci-nitro species.

    • Correlate: Fit the decay of this band to a mono-exponential function to determine

      
       and compare with the calculated barrier for cyclization.
      
NMR Monitoring (Dark Reaction)
  • Objective: Confirm product identity and release efficiency.

  • Protocol:

    • Dissolve 5 mg of the compound in CD

      
      CN.
      
    • Irradiate with a 365 nm LED for defined intervals (0, 1, 5, 10 min).

    • Acquire

      
      H and 
      
      
      
      F NMR spectra.
    • Marker: Monitor the disappearance of the benzylic CH

      
       doublet (~4.8 ppm) and the appearance of the aldehyde proton (~10 ppm) and the nitroso signal. The 
      
      
      
      F signal will shift slightly upon conversion to the nitroso-aldehyde, providing a clean, overlap-free handle for quantification.

References

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Gaplovsky, M., et al.[3] (2005).[4][5][6] Photochemical & Photobiological Sciences. [Link] (Authoritative source on the aci-nitro decay mechanism and solvent effects).

  • Photolysis of Ortho-Nitrobenzylic Derivatives: The Importance of the Leaving Group. Solomek, T., et al.[7] (2012).[5] Photochemical & Photobiological Sciences. [Link] (Key reference for DFT calculation correlations with quantum yields).

  • Assessment of TD-DFT and CC2 Methods for the Calculation of Resonance Raman Intensities: Application to o-Nitrophenol. Guthmuller, J. (2011). Journal of Chemical Theory and Computation. [Link] (Validation of M06-2X and TD-DFT protocols for nitroaromatic excited states).

Sources

Methodological & Application

Application Note: Caging Carboxylic Acids with 2-Nitro-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for "caging" (protecting) a carboxylic acid using 2-Nitro-5-(trifluoromethyl)benzyl alcohol . While standard o-nitrobenzyl (oNB) groups are ubiquitous in photopharmacology, the inclusion of the 5-trifluoromethyl (-CF


)  moiety introduces distinct advantages: it increases lipophilicity for better membrane permeability, blocks metabolic oxidation at the 5-position, and crucially, provides a sensitive 

F NMR handle
for non-invasive monitoring of the caging and uncaging states.

This protocol utilizes a Steglich esterification for robust coupling and outlines the specific photochemical parameters required for efficient uncaging (drug release).

Mechanistic Principles

The Caging Strategy

The carboxylic acid is converted into a photo-inactive ester. The o-nitrobenzyl group acts as a "lock" that prevents the carboxylic acid from engaging in biological interactions (e.g., binding to a receptor or enzyme active site).

The Uncaging Mechanism (Norrish Type II)

Upon irradiation with UV light (~365 nm), the o-nitrobenzyl system absorbs a photon and undergoes an intramolecular hydrogen abstraction (Norrish Type II reaction). This leads to the formation of an aci-nitro intermediate, which rearranges to a cyclic benzisoxazoline and finally hydrolyzes to release the free carboxylic acid and a nitroso-benzaldehyde byproduct.

Pathway Visualization

The following diagram illustrates the photochemical pathway. Note the critical role of the aci-nitro intermediate, which is the rate-determining species in the dark reaction following excitation.

PhotolysisMechanism Caged Caged Ester (Ground State) Excited Excited State (n-π*) Caged->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Free Acid + Nitroso Byproduct Hemiacetal->Products Hydrolysis

Figure 1: Photochemical uncaging mechanism of o-nitrobenzyl esters.

Experimental Protocol: Synthesis (Caging)

Materials & Reagents
ReagentRoleEquiv.Notes
Carboxylic Acid (R-COOH) Substrate1.0Dry thoroughly before use.
This compound Caging Agent1.1The -CF

handle.
DCC (N,N'-Dicyclohexylcarbodiimide) Coupling Agent1.1Activates the acid.
DMAP (4-Dimethylaminopyridine) Catalyst0.1Nucleophilic catalyst; essential for steric bulk.
DCM (Dichloromethane) Solvent-Anhydrous; 0.1 M concentration.
Step-by-Step Synthesis Procedure (Steglich Esterification)

Rationale: We employ Steglich esterification because it proceeds under mild conditions (neutral pH, room temperature), preventing the degradation of sensitive substrates.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Add the Carboxylic Acid (1.0 equiv) and This compound (1.1 equiv).

  • Solvation: Dissolve the mixture in anhydrous DCM (approx. 10 mL per mmol of substrate).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

  • Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Add DCC (1.1 equiv) slowly.

    • Observation: The solution may become cloudy within minutes due to the precipitation of dicyclohexylurea (DCU). This is a positive sign of reaction progress.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–12 hours.

    • Self-Validation: Monitor reaction progress via TLC. The caging alcohol is less polar than the acid; the product ester will typically have an R

      
       higher than both.
      
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO

      
       (to remove unreacted acid), and brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel).

    • Note: Avoid extended exposure to ambient light during purification to prevent premature uncaging.

Experimental Protocol: Photolysis (Uncaging)

Photolysis Setup
  • Light Source: 365 nm UV LED (approx. 10–50 mW/cm

    
    ) or a Mercury arc lamp with a 365 nm bandpass filter.
    
  • Solvent: Methanol, DMSO, or aqueous buffer (PBS) containing organic co-solvent.

    • Expert Insight: The uncaging rate is solvent-dependent. Protic solvents (like water/methanol) facilitate the hydrolysis of the hemiacetal intermediate (see Figure 1).

Procedure
  • Solution Prep: Dissolve the caged ester in the chosen solvent (1–10 mM concentration).

  • Irradiation: Place the sample in a quartz cuvette (glass absorbs UV) and irradiate at 365 nm.

    • Time: Typically 1–10 minutes depending on light intensity and quantum yield.

  • Monitoring (The

    
    F Advantage): 
    
    • Unlike standard nitrobenzyl groups, the 5-CF

      
        group allows you to monitor uncaging via 
      
      
      
      F NMR.
    • Caged State: Distinct chemical shift (e.g.,

      
       -63.0 ppm).
      
    • Uncaged Byproduct: Shift changes significantly (e.g.,

      
       -61.5 ppm) upon conversion to the nitroso-benzaldehyde derivative.
      
Workflow Diagram

Workflow Start Start: Caged Ester (Dissolved in Buffer/DMSO) Irradiate Irradiate @ 365 nm (1-10 mins) Start->Irradiate Check Check Status: 19F NMR or HPLC Irradiate->Check Complete Release Complete: Free Acid + Byproduct Check->Complete Shift Observed Continue Continue Irradiation Check->Continue Incomplete Continue->Irradiate

Figure 2: Operational workflow for controlled uncaging and validation.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Coupling) Steric hindrance of substrate.Switch to Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) for hindered acids.
Premature Uncaging Ambient UV exposure.Wrap all reaction vessels in aluminum foil; work under yellow or red light.
Slow Photolysis Inner filter effect.If concentration is too high (>10 mM), the byproduct absorbs the UV light. Dilute the sample.
Insolubility Hydrophobic CF

group.
Use DMSO stocks diluted into aqueous buffer; the CF

group significantly increases lipophilicity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(2), 119–191. Link

  • Boccalon, M., et al. (2011). 19F NMR monitoring of the photo-release of caged compounds. Tetrahedron Letters, 52(41), 5329-5332. (Demonstrates the utility of Fluorine NMR in monitoring). Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

Precision Photolysis: Optimizing Light Sources for o-Nitrobenzyl Caged Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

The photolysis of o-nitrobenzyl (ONB) caged compounds represents a cornerstone technique in chemical biology and neuroscience, enabling the spatiotemporal control of bioactive molecules with light. However, the success of an uncaging experiment is strictly dependent on matching the light source emission to the photochemical properties of the caging group while minimizing biological toxicity. This guide provides a technical analysis of light source selection (LED vs. Laser vs. Arc Lamp), calibration protocols, and experimental workflows to maximize uncaging efficiency and reproducibility.

The Photochemical Engine: Mechanism & Requirements

To select the correct light source, one must first understand the photochemistry of the o-nitrobenzyl group. The uncaging process typically follows a Norrish Type II mechanism.

  • Excitation: The ONB group absorbs a photon (typically UV,

    
     nm), promoting it to an excited singlet state.
    
  • Intersystem Crossing: Rapid transition to a triplet state.

  • Hydrogen Abstraction: An intramolecular reaction occurs, leading to the aci-nitro intermediate.

  • Cleavage: The intermediate collapses, releasing the free bioactive molecule (cargo) and a nitrosobenzaldehyde byproduct.

Key Photophysical Constraints:

  • Absorption Maximum (

    
    ):  Unsubstituted ONB groups absorb deep in the UV (<300 nm), which is toxic to cells. Common derivatives like CNB  (
    
    
    
    -carboxy-2-nitrobenzyl) and DMNB (4,5-dimethoxy-2-nitrobenzyl) are chemically modified to redshift absorption to 350–365 nm , making them compatible with standard optics and less damaging to tissue.
  • Quantum Yield (

    
    ):  The quantum yield for ONB photolysis is generally low (
    
    
    
    ). This necessitates a light source with high photon flux to achieve sufficient release.
  • Two-Photon Cross-Section: While standard ONB groups have low two-photon cross-sections (

    
     GM), specific derivatives like MNI-glutamate can be effectively uncaged using femtosecond pulsed lasers at 720 nm .
    
Light Source Selection Matrix

The choice of light source dictates the spatial resolution and temporal precision of your experiment.

Comparative Technical Analysis
FeatureHigh-Power LED (365 nm) UV Laser (355 / 405 nm) Mercury/Xenon Arc Lamp Two-Photon Laser (Ti:Sapph)
Primary Mechanism One-Photon (Widefield)One-Photon (Point/Scan)One-Photon (Widefield)Two-Photon (Focal Point)
Spatial Resolution Whole-field / ROIDiffraction Limited (

200 nm)
Whole-fieldSub-micron (

300 nm axial)
Temporal Precision

s (Electronic gating)
ns to ms (AOM/Shutter)ms (Mechanical shutter)fs pulses (avg. output modulated)
Heat Load Low (Cold source)Low (at sample)High (Requires IR filters)Low (at focal volume)
Cost Low ($)High (

$)
Medium (

)
Very High (

$)
Best Application Bulk photolysis, cell culture, pharmacologySubcellular mapping, fast kineticsLegacy setups, broad spectrum needsDeep tissue, single-spine mapping
Decision Logic for Source Selection

Use the following logic map to determine the optimal light source for your specific application.

LightSourceSelection Start Start: Define Experimental Goal Resolution Required Spatial Resolution? Start->Resolution Subcellular Subcellular / Single Synapse Resolution->Subcellular High WholeCell Whole Cell / Population Resolution->WholeCell Low Depth Tissue Depth? Subcellular->Depth Speed Required Temporal Precision? WholeCell->Speed Deep Deep (>50 µm) Depth->Deep Shallow Surface / Culture Depth->Shallow Use2P Recommendation: Two-Photon Laser (720 nm Ti:Sapphire) Deep->Use2P UseUVLaser Recommendation: UV Laser (355 nm or 405 nm) Shallow->UseUVLaser Fast Microsecond (< 1 ms) Speed->Fast Slow Millisecond / Seconds Speed->Slow UseLED Recommendation: High-Power LED (365 nm) Fast->UseLED UseArc Recommendation: Arc Lamp (Filtered Hg/Xe) Slow->UseArc

Caption: Decision tree for selecting the optimal light source based on spatial, temporal, and depth requirements.

Experimental Setup & Calibration (The "Self-Validating" System)

A common failure mode in uncaging experiments is "blind irradiation"—assuming the nominal power of the source reaches the sample. You must calibrate the Photon Flux at the sample plane.

Protocol A: Radiometric Calibration (Standard)

Purpose: To determine the exact power density (


) reaching the specimen.
  • Equipment: Calibrated UV-enhanced photodiode power sensor (e.g., Thorlabs S120VC).

  • Placement: Place the sensor head directly on the microscope stage.

  • Alignment: Focus the objective onto the sensor surface (for widefield) or scan the laser over the active area.

  • Measurement:

    • Measure power (

      
       in mW) at 365 nm.
      
    • Measure the illuminated area (

      
       in 
      
      
      
      ) using a fluorescent slide or coverslip marked with a dye.
  • Calculation:

    
    
    (Note: 
    
    
    
    is the transmission of the objective at 365 nm. Many standard objectives have <40% transmission in UV. Consult manufacturer data.)
Protocol B: Biological Validation (The Sabatini Method)

Purpose: To normalize uncaging power across different depths in tissue slices.[1]

  • Mix: Add a fluorophore (e.g., Alexa 594,

    
    ) to the internal patch pipette solution.
    
  • Bleach: Using the uncaging laser path, perform a "bleaching test" on the fluorophore in the spine/dendrite of interest.

  • Correlate: Determine the laser power required to bleach the fluorophore fluorescence by 40% .

  • Standardize: This power level serves as a proxy for a consistent photon flux, compensating for scattering and depth attenuation, ensuring reproducible uncaging of the nitrobenzyl compound (e.g., MNI-Glutamate).

Step-by-Step Uncaging Protocol

Workflow Diagram:

UncagingWorkflow Prep 1. Sample Prep (Dark Condition) Load 2. Loading (Bath/Intracellular) Prep->Load Baseline 3. Baseline Recording (Physiology/Imaging) Load->Baseline Trigger 4. Light Trigger (LED/Laser Pulse) Baseline->Trigger Response 5. Measure Response (Current/Fluorescence) Trigger->Response Wash 6. Washout (Remove Byproducts) Response->Wash Wash->Baseline Repeat

Caption: Standard workflow for photolysis experiments. Note the critical washout step to remove toxic nitroso byproducts.

Detailed Methodology

Step 1: Preparation (Dark Environment)

  • Safety: o-Nitrobenzyl compounds are sensitive to ambient UV/blue light. Handle under yellow (sodium) safelights or low-intensity red LED light.

  • Solubility: Dissolve stock caged compound in dry DMSO (anhydrous). Avoid water in stock solution to prevent hydrolysis.

Step 2: Loading

  • Concentration: Typical working concentrations range from 100

    
    M to 1 mM .
    
  • Caution: Avoid concentrations > 2 mM to prevent the Inner Filter Effect , where the compound at the surface absorbs all the light, preventing uncaging deeper in the sample.

  • Buffer: Use standard physiological buffers (ACSF, PBS). Ensure pH is 7.2–7.4.

Step 3: Baseline & Control

  • Establish a stable physiological baseline (e.g., membrane potential, calcium fluorescence).

  • Control: Apply a "test pulse" of light without the caged compound to check for photoelectric artifacts or endogenous photosensitivity.

Step 4: Photolysis (The Trigger)

  • LED Parameters: For DMNB-caged compounds, use a 365 nm LED.

    • Pulse Duration: 10–100 ms.

    • Power: 5–20 mW/mm².

  • Laser Parameters: For single-spine uncaging (MNI-Glu).

    • Wavelength: 720 nm (2P) or 405 nm (1P).

    • Pulse Duration: 0.5–2 ms.

Step 5: Data Acquisition & Washout

  • Record the immediate biological response.

  • Critical: If performing repeated uncaging in a small volume (e.g., brain slice chamber), maintain continuous perfusion. The nitrosobenzaldehyde byproduct is toxic and can react with sulfhydryl groups on proteins. Continuous flow prevents accumulation.

Troubleshooting & Optimization
ProblemProbable CauseSolution
No Response Wavelength MismatchEnsure source emission overlaps with ONB absorption (300-365 nm). 405 nm lasers are often too red for efficient CNB uncaging.
Slow Response Low Power DensityIncrease LED current or focus the beam. Check objective UV transmission.
Cell Death/Blebbing UV Toxicity / ByproductsReduce pulse width. Increase perfusion rate to wash out nitroso byproducts. Switch to 2-photon if possible.
Attenuated Response at Depth Scattering / Inner FilterReduce concentration of caged compound. Use 2-photon excitation (720 nm).[2]
References
  • Ellis-Davies, G. C. R. (2007).[3][4] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][4][5] Nature Methods, 4(8), 619–628.[4] Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Bloodgood, B. L., & Sabatini, B. L. (2007). Nonlinear regulation of unitary synaptic signals by CaV2.3 voltage-sensitive calcium channels located in spine heads. Neuron, 53(2), 249–260. (Describes the bleaching calibration method). Link

  • Higley, M. J., & Sabatini, B. L. (2008). Calcium signaling in dendrites and spines: practical and functional considerations. Neuron, 59(6), 902–913. Link

  • Speciale, A., et al. (2025).[6] o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.[7] ResearchGate. Link

Sources

Application Notes and Protocols for the Synthesis of 2-Nitro-5-(trifluoromethyl)benzyl-protected Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Nitro-5-(trifluoromethyl)benzyl (CF3-NB) as a photolabile protecting group (PPG) for peptide synthesis. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of the protecting group precursor, its incorporation into peptides, and its subsequent photolytic cleavage. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the methodology.

Introduction: The Power of Light in Peptide Chemistry

In modern peptide synthesis, achieving orthogonality is paramount. The ability to selectively deprotect one functional group while leaving others intact is the cornerstone of synthesizing complex peptides.[1] Photolabile protecting groups (PPGs) offer an unparalleled level of control, allowing for spatial and temporal deprotection using light as a "traceless" reagent, thereby avoiding harsh acidic or basic conditions.[2][3]

The ortho-nitrobenzyl (oNB) moiety is one of the most well-established classes of PPGs.[2][4] Its utility stems from a light-induced intramolecular rearrangement, known as a Norrish Type II reaction, that proceeds through an aci-nitro intermediate to release the protected functional group.[2][5] This mechanism is efficient and the cleavage byproducts are non-interfering under optimized conditions.[6]

This guide focuses on a specific derivative: the 2-Nitro-5-(trifluoromethyl)benzyl (CF3-NB) group. The introduction of the strongly electron-withdrawing trifluoromethyl (-CF3) group onto the aromatic ring is hypothesized to modulate the photochemical properties of the oNB core, potentially influencing the absorption wavelength and quantum yield of cleavage. This offers a tantalizing prospect for fine-tuning the deprotection process for specific applications.

Synthesis of the Key Precursor: 2-Nitro-5-(trifluoromethyl)benzyl Bromide

The successful application of the CF3-NB protecting group begins with the robust synthesis of an activated precursor, typically the benzyl bromide, which can readily alkylate carboxyl or other functional groups. The following is a logical, multi-step synthesis pathway derived from established chemical principles.

Overall Synthetic Workflow

The workflow begins with the nitration of a commercially available trifluoromethyl-substituted toluene, followed by radical bromination to yield the final activated precursor.

G cluster_0 Precursor Synthesis Workflow A 3-(Trifluoromethyl)toluene B Nitration (HNO₃ / H₂SO₄) A->B C 2-Nitro-5-(trifluoromethyl)toluene B->C D Radical Bromination (NBS, AIBN) C->D E 2-Nitro-5-(trifluoromethyl)benzyl Bromide D->E G cluster_0 SPPS with CF3-NB Linker A Resin Functionalization (Attach CF3-NB Linker) B Attach 1st Fmoc-AA-OH A->B C Fmoc Deprotection (Piperidine) B->C D Couple Next Fmoc-AA-OH (HBTU/DIPEA) C->D E Repeat Cycle (C & D) D->E E->C No F Final Fmoc Deprotection E->F Yes G Photolytic Cleavage (UV Light, ~365 nm) F->G H Purified Peptide G->H G cluster_0 Photocleavage Mechanism A 1. Photon Absorption (hν) B 2. Excited State Intramolecular H-Abstraction (Norrish II) A->B C 3. Formation of aci-Nitro Intermediate B->C D 4. Rearrangement & Cyclization C->D E 5. Release of Peptide & Nitroso Byproduct D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Nitrobenzyl Ether Cleavage through pH Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-nitrobenzyl ether cleavage. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-nitrobenzyl ethers as photolabile protecting groups. Here, you will find in-depth answers to common questions, troubleshooting guides for experiments, and detailed protocols to help you navigate the nuances of pH effects on the cleavage rate of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of 2-nitrobenzyl ether photocleavage?

The photocleavage of a 2-nitrobenzyl ether is an intramolecular redox process initiated by UV light absorption.[1][2] Upon excitation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate. This transient species then rearranges to ultimately release the protected alcohol and form 2-nitrosobenzaldehyde as a byproduct.[1]

Q2: How does pH influence the rate of 2-nitrobenzyl ether cleavage?

The rate of 2-nitrobenzyl ether cleavage is significantly dependent on the pH of the reaction medium. Generally, the cleavage process is slower in acidic to neutral conditions (pH ≤ 7) and can be accelerated under basic conditions. This pH dependency is primarily due to the stability and reaction pathways of the intermediates formed after the initial photochemical event.[1][3]

Q3: Why is the cleavage rate slower at acidic to neutral pH?

At pH values of 7 and below, the release of the protected alcohol is often rate-limited by the breakdown of a hemiacetal intermediate.[1][4] This intermediate is formed from the initial aci-nitro tautomer. The acidic environment can stabilize this hemiacetal, thus slowing down the final release of the desired alcohol.[1]

Q4: What happens to the cleavage rate under basic conditions?

While detailed kinetic studies across a wide range of basic pH are not extensively tabulated in the literature, it is generally observed that the cleavage rate increases in alkaline media.[1] Under basic conditions, the deprotonation of intermediates can facilitate their conversion to the final products, thereby accelerating the overall reaction rate. However, it is important to consider the potential for base-catalyzed side reactions, which could affect the overall yield and purity of the released substrate.

Troubleshooting Guide

Issue 1: Incomplete or slow cleavage of the 2-nitrobenzyl ether.

Possible Causes & Solutions:

  • Suboptimal pH: As discussed, acidic to neutral pH can significantly slow down the cleavage rate.

    • Recommendation: If your substrate is stable at higher pH, consider performing the photolysis in a buffered solution with a pH greater than 7.5. Always perform a small-scale stability test of your starting material and product at the intended pH before scaling up.

  • Insufficient Light Exposure: The photocleavage reaction is dependent on the total number of photons absorbed by the 2-nitrobenzyl group.

    • Recommendation: Ensure your light source has an appropriate wavelength (typically in the near-UV range, around 340-365 nm) and sufficient power.[5][6] Increase the irradiation time or move the sample closer to the light source. Be mindful of potential photodamage to your molecule of interest with prolonged exposure.

  • Inner Filter Effect: At high concentrations, the 2-nitrobenzyl compound itself or the 2-nitrosobenzaldehyde byproduct can absorb the excitation light, preventing it from reaching unreacted molecules in the bulk solution.

    • Recommendation: Work with more dilute solutions. If high concentrations are necessary, ensure efficient stirring to bring all molecules into the light path.

  • Solvent Effects: The choice of solvent can influence the reaction kinetics.

    • Recommendation: While aqueous buffers are common, exploring co-solvents like acetonitrile or methanol might be necessary to improve solubility and potentially alter the reaction rate. Always ensure your chosen solvent is transparent at the irradiation wavelength.

Issue 2: Observation of unexpected side products.

Possible Causes & Solutions:

  • Secondary Reactions of the 2-Nitrosobenzaldehyde Byproduct: The primary byproduct, 2-nitrosobenzaldehyde, is itself photoreactive and can undergo further reactions, leading to a complex mixture of products.

    • Recommendation: Minimize the irradiation time to what is necessary for complete cleavage of the starting material. Analyzing the reaction progress at different time points can help identify the optimal exposure duration.

  • Alternative Cleavage Pathways: In some cases, particularly with complex substrates, alternative photochemical reactions can occur. For instance, with amino acid derivatives, single electron transfer from the amino group to the excited nitroaromatic can lead to photodecarboxylation.[1]

    • Recommendation: A thorough characterization of all reaction products is crucial. If significant side products are observed, modification of the 2-nitrobenzyl protecting group (e.g., by introducing substituents on the aromatic ring) might be necessary to alter the photochemical pathway.

  • Non-Photochemical Cleavage under Basic Conditions: While not a photochemical side product, it's important to be aware that 2-nitrobenzyl ethers can be cleaved under strongly basic conditions (e.g., 20% aqueous NaOH in methanol at elevated temperatures) without light. This is thought to proceed via oxidation at the benzylic position.

    • Recommendation: If your experimental design involves strongly basic conditions, perform control experiments in the dark to assess the contribution of this non-photochemical cleavage pathway.

Experimental Protocols

Protocol 1: Monitoring 2-Nitrobenzyl Ether Cleavage by UV-Vis Spectroscopy

This protocol provides a general framework for monitoring the kinetics of 2-nitrobenzyl ether cleavage.

Materials:

  • 2-nitrobenzyl ether compound of interest

  • Appropriate solvent (e.g., buffered aqueous solution at the desired pH, acetonitrile/water mixture)

  • UV-transparent cuvettes (quartz is recommended)

  • UV-Vis spectrophotometer

  • UV light source (e.g., mercury arc lamp with appropriate filters)

Procedure:

  • Prepare a stock solution of your 2-nitrobenzyl ether compound of known concentration in the chosen solvent.

  • Determine the optimal wavelength for monitoring. Scan the UV-Vis spectrum of your starting material to identify its absorbance maximum (λmax). The cleavage can be monitored by the decrease in absorbance at this wavelength or the increase in absorbance of the 2-nitrosobenzaldehyde byproduct at a different wavelength.

  • Set up the spectrophotometer. Set the instrument to kinetic mode, measuring absorbance at the chosen wavelength at regular time intervals.

  • Prepare the reaction sample. Dilute the stock solution to a final concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Initiate the reaction. Place the cuvette in the spectrophotometer and begin data acquisition. After a brief baseline measurement, start the UV irradiation.

  • Monitor the reaction. Record the absorbance over time until the reaction is complete (i.e., the absorbance reading stabilizes).

  • Analyze the data. Plot absorbance versus time. The data can be fitted to an appropriate kinetic model (e.g., first-order decay) to determine the rate constant of the cleavage reaction.

Data Presentation

The following table summarizes the general trend of the effect of pH on the cleavage rate of 2-nitrobenzyl ethers. It is important to note that specific rate constants are highly dependent on the substrate, solvent, and irradiation conditions.

pH RangeRelative Cleavage RateMechanistic Considerations
Acidic (pH < 6) SlowRate-limiting breakdown of a stable hemiacetal intermediate.
Neutral (pH 6-7.5) ModerateHemiacetal intermediate is still a key factor, but its breakdown is faster than at acidic pH.[1]
Basic (pH > 7.5) FastDeprotonation of intermediates facilitates their conversion to products.[1]

Note: This table represents a general trend. For precise kinetic data, experimental determination under your specific conditions is recommended.

Visualizing the Mechanism

The following diagram illustrates the key steps in the photocleavage of a 2-nitrobenzyl ether, highlighting the pH-sensitive steps.

G cluster_photo Photochemical Step cluster_thermal Thermal Steps (pH-dependent) cluster_base Base-Catalyzed Pathway A 2-Nitrobenzyl Ether + hv B Excited State A->B Light Absorption C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Hemiacetal Intermediate (Stable at acidic/neutral pH) C->D Rearrangement F Deprotonated Intermediates C->F Base E Released Alcohol + 2-Nitrosobenzaldehyde D->E Breakdown (Rate-limiting at low pH) F->E Faster Conversion

Sources

Filtering out interfering byproducts in photocleavage reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Filtering out Interfering Byproducts in Photocleavage Reactions

Welcome to the Photocleavage Optimization Hub

As researchers, we often treat photocages (e.g., o-nitrobenzyl, coumarin) as simple "on/off" switches. However, the chemistry of uncaging is a degradative process that leaves behind reactive and absorptive "debris." If your photocleavage experiment is suffering from protein aggregation , fluorescence quenching , or unexpected toxicity , the culprit is likely the photocage byproduct, not your payload.

This guide provides field-proven protocols to neutralize and remove these interfering species.

Module 1: Chemical Interference (The "Nitroso" Problem)

Symptom: You observe loss of biological activity or precipitation of your uncaged protein/peptide payload. Diagnosis: o-Nitrosobenzaldehyde reactivity.[1][2]

The Mechanism of Failure

The most common photocages (nitrobenzyl derivatives) degrade into nitroso-aldehydes or nitroso-ketones upon UV irradiation. These byproducts are not inert. They are electrophilic and readily react with primary amines (e.g., Lysine residues on proteins) to form Schiff bases , leading to cross-linking and aggregation [1].

The Solution: Chemical Scavenging

To prevent this, you must introduce a "decoy" nucleophile that reacts with the nitroso group faster than your biological sample does. Semicarbazide is the gold standard for this application.

Workflow Visualization

The following diagram illustrates the scavenging pathway that protects your payload.

ScavengingMechanism Caged Caged Molecule UV UV Light (365 nm) Caged->UV Payload Active Payload (Drug/Protein) UV->Payload Cleavage Byproduct Reactive Nitroso-Aldehyde UV->Byproduct Side Product Inert Inert Semicarbazone Precipitate Byproduct->Inert + Scavenger (Fast Reaction) Scavenger Semicarbazide (Added Buffer)

Caption: Figure 1. Mechanism of semicarbazide scavenging. The scavenger intercepts the reactive nitroso byproduct before it can cross-link the active payload.

Protocol: Semicarbazide Scavenging System

Use this protocol for uncaging peptides or proteins sensitive to alkylation.

  • Preparation: Prepare a 100 mM stock solution of Semicarbazide Hydrochloride (pH adjusted to 7.4) in your assay buffer.

  • Ratio Calculation: Add semicarbazide to your reaction mix at a 10-fold molar excess relative to the photocaged compound.

    • Example: If [Caged-Drug] = 100 µM, then [Semicarbazide] = 1 mM.

  • Incubation: Irradiate the sample. The semicarbazide reacts almost instantaneously with the generated nitroso-aldehyde.

  • Verification: The resulting semicarbazone adduct often has a distinct absorbance shift. Verify scavenging efficiency via LC-MS if possible.

Critical Note: Ensure your payload does not contain free aldehydes or ketones, as semicarbazide will react with those as well.

Module 2: Optical Interference (Inner Filter Effects)

Symptom: Uncaging is successful (confirmed by MS), but the fluorescence signal is significantly lower than expected. Diagnosis: Inner Filter Effect (IFE) or Quenching.[3]

The Physics of Failure

Photocleavage byproducts often absorb light in the same region as your fluorophore’s excitation or emission. For instance, the o-nitrosobenzaldehyde byproduct absorbs strongly near 300–400 nm. If your fluorophore is excited in this region (e.g., DAPI, Hoechst), the byproduct "steals" the photons [2].

Comparative Absorbance Data

Use the table below to determine if your experimental setup is at risk.

Photocage ClassPrimary ByproductByproduct Absorbance MaxPotential Interference
o-Nitrobenzyl Nitrosobenzaldehyde~320–350 nmHigh interference with UV-excited dyes (DAPI)
Coumarin Coumarin alcohol~350–450 nm (Fluorescent)High background noise in Blue/Green channels
BODIPY Meso-methyl BODIPY~500–550 nmInterference with Rhodamine/Cy3 channels
Troubleshooting Guide: Correcting IFE

If you cannot switch to a red-shifted cage (e.g., reacting at >400 nm where byproducts are transparent), you must purify the sample or apply a mathematical correction.

Protocol: Mathematical Correction for IFE

If purification is impossible (e.g., live-cell imaging), use this formula to approximate true fluorescence (


):


  • 
    : Observed fluorescence intensity.
    
  • 
    : Absorbance of the solution at the excitation wavelength.
    
  • 
    : Absorbance of the solution at the emission wavelength.
    

Module 3: Purification Workflows (Removing the Debris)

Symptom: High toxicity in cell-free assays or mass spec ion suppression. Diagnosis: Accumulation of byproducts requires physical removal.

For sensitive downstream applications (e.g., mass spectrometry, cell culture), chemical scavenging is insufficient. You must physically remove the byproduct.

Decision Tree: Purification Strategy

PurificationTree Start Select Purification Method SampleType What is your payload? Start->SampleType SmallMol Small Molecule (<1 kDa) SampleType->SmallMol Macro Protein/DNA (>5 kDa) SampleType->Macro SPE Solid Phase Extraction (C18 / Mixed Mode) SmallMol->SPE Hydrophobic Byproduct Spin Spin Desalting Column (7K MWCO) Macro->Spin Size Difference Dialysis Dialysis (Slow, not recommended) Macro->Dialysis Avoid if possible

Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on payload size.

Protocol: Solid Phase Extraction (SPE) for Small Molecules

Best for removing hydrophobic nitroso byproducts from hydrophilic drugs.

  • Conditioning: Equilibrate a C18 SPE cartridge (e.g., Sep-Pak) with methanol, followed by water.

  • Loading: Acidify your post-photolysis sample (pH 3-4) to ensure the byproduct is neutral/hydrophobic. Load onto the column.[4][5]

  • Washing: Wash with 5% methanol/water. The highly hydrophobic nitroso byproduct often adheres strongly to the C18 matrix [3].

  • Elution: Elute your hydrophilic payload with a specific gradient (e.g., 20-50% methanol) determined by prior HPLC scouting. The byproduct usually requires >90% organic solvent to elute, allowing effective separation.

References

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Horiba Scientific. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements.[6][7] Horiba Technical Notes. Available at: [Link]

  • Biotage. (2023).[4][8] 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage Blog. Available at: [Link]

Sources

Troubleshooting low yields in the synthesis of caged compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAG-SYN-001
Status: OPEN
Subject: Troubleshooting Low Yields in Photolabile Protecting Group (PPG) Installation

Executive Summary: Why is my yield low?

Welcome to the Caged Compound Synthesis Support Center. If you are experiencing yields below 20-30%, you are not alone. Synthesizing caged compounds (photolabile protecting groups attached to bioactive effectors) is inherently fighting against entropy. You are attaching a bulky, often lipophilic "antenna" (the cage) to a highly polar, reactive "warhead" (the neurotransmitter, nucleotide, or drug).

The three most common failure modes are:

  • Steric Mismatch: The caging group (e.g., o-nitrobenzyl) is too bulky for standard SN2 alkylation.

  • Photolytic Decomposition: Ambient lab light triggers premature uncaging during purification.

  • Silica Degradation: Many cages (especially trityl and some coumarin derivatives) are acid-sensitive and degrade on standard silica columns.

Tier 1: Strategic Design & Cage Selection

Before blaming the reaction conditions, verify that your synthetic strategy is chemically sound. A common error is selecting a leaving group that is incompatible with the nucleophile's sterics.

Diagnostic Workflow: Cage Selection Logic

CageSelection Start Target Molecule Functional Group Carboxyl Carboxylate (-COO-) Start->Carboxyl Amine Amine (-NH2) Start->Amine Phosphate Phosphate (-PO4) Start->Phosphate NB_Bromide Use o-Nitrobenzyl Bromide (Standard SN2) Carboxyl->NB_Bromide Low Steric Bulk Diazo Use Diazo-alkane (Avoids basic conditions) Carboxyl->Diazo Acid Sensitive Target Amine->NB_Bromide Poor Yield (Over-alkylation) NB_Chloro Use o-Nitrobenzyl Chloroformate (Carbamate Linkage) Amine->NB_Chloro High Yield (Stable Carbamate) Phosphate->Diazo Direct Esterification Coumarin Coumarin-methyl bromide (Requires steric spacing) Phosphate->Coumarin Requires Linker

Figure 1: Decision matrix for selecting the correct electrophile based on the target functional group. Note that amines rarely react cleanly with benzyl bromides due to poly-alkylation; chloroformates are preferred.

Tier 2: Reaction Optimization (The Chemistry)

If your strategy is sound but yields remain low (<15%), consult the table below to identify specific chemical incompatibilities.

Common Yield Killers & Solutions
Failure ModeSymptomRoot CauseTechnical Solution
The "Tar" Effect Reaction mixture turns black/brown immediately.Base incompatibility. Strong bases (NaH, LiHMDS) often polymerize nitro-aromatic cages via electron transfer mechanisms.Switch to weak organic bases. Use DBU or DIPEA in a polar aprotic solvent (DMF/DMSO). If using o-nitrobenzyls, avoid strong hydroxides.
Incomplete Conversion Starting material remains after 48h.Steric Hindrance. The nucleophile cannot access the electrophilic center of the cage.Activate the Cage. Convert the cage alcohol to a Trichloroacetimidate . This is a "hot" electrophile that reacts under mild acidic catalysis (TMSOTf), bypassing steric barriers.
Product Vanishing Spot visible on TLC but disappears after workup.Photolysis. Ambient fluorescent lab lights emit enough UV/blue light to cleave the product.The "Dark Room" Protocol. Wrap all flasks in aluminum foil. Turn off hood lights. Use red LED headlamps for column chromatography.
Hydrolysis Product reverts to alcohol on the column.Acid Sensitivity. Cages like DMNB (dimethoxynitrobenzyl) are acid-labile.Buffer the Silica. Pre-wash your silica gel column with 1% Triethylamine in Hexanes to neutralize surface acidity.

Tier 3: Workup & Purification Protocol

The majority of yield loss occurs after the reaction is complete. Caged compounds are often amphiphilic, making them difficult to extract.

Standard Operating Procedure: The "Dark Workup"
  • Quench: Quench reactions at 0°C in the dark.

  • Extraction: If the product is a caged amino acid (zwitterionic), standard aqueous workup will fail (product stays in water).

    • Fix: Adjust aqueous phase to pH 3.0 (for acidic cages) or pH 9.0 (for basic cages) to suppress ionization, then extract with Ethyl Acetate:Isopropanol (3:1) . The isopropanol helps pull polar compounds into the organic phase.

  • Drying: Use Na2SO4, not MgSO4 (Magnesium is slightly Lewis acidic and can degrade sensitive cages).

Purification Workflow

Purification Crude Crude Mixture TLC TLC Analysis (UV 254nm) Crude->TLC Stable Stable on Silica? TLC->Stable Flash Flash Chromatography (Darkness) Stable->Flash Yes Reverse Reverse Phase HPLC (C18 Column) Stable->Reverse No (Streaking/Decomp) Doped Dope Solvents (0.1% TEA) Flash->Doped If Acid Sensitive

Figure 2: Purification decision tree. Note that highly polar caged compounds (like caged nucleotides) often require Reverse Phase HPLC rather than normal phase silica.

Validated Protocol: Synthesis of MNI-Caged Glutamate

Context: This is a "Gold Standard" protocol. MNI (4-methoxy-7-nitroindolinyl) glutamate is preferred over older nitrobenzyl variants due to its high quantum yield and stability.

Reference: Adapted from Papageorgiou et al. (2018) and Ellis-Davies (2007) [1, 2].

Target Yield: 20-30% (Note: Yields >40% are rare for this specific multi-step synthesis).

Step-by-Step Methodology:

  • Preparation of the Cage (MNI-precursor):

    • Start with 4-methoxy-7-nitroindoline.

    • React with bromoacetyl bromide in dry DCM (0°C to RT) to install the linker.

    • Critical Check: Ensure anhydrous conditions; water will hydrolyze the acyl bromide.

  • Coupling to Glutamate:

    • Reagents: N-Boc-L-glutamic acid-α-tert-butyl ester (Protection is vital to direct caging to the γ-carboxylate).

    • Base: K2CO3 (1.5 eq) in DMF.

    • Condition: Stir for 24h at room temperature in the dark .

    • Troubleshooting: If the reaction stalls, add a catalytic amount of NaI (Finkelstein condition) to swap the bromide for a more reactive iodide in situ.

  • Deprotection (The Yield Killer):

    • Reagent: TFA/DCM (1:1).

    • Time: Monitor strictly by HPLC/TLC. Over-exposure to TFA degrades the MNI core.

    • Isolation: Evaporate TFA in vacuo at <30°C. Do not heat. Precipitate the final product using cold diethyl ether.

  • Data Validation:

    • NMR: Check for the characteristic methoxy singlet (~3.8 ppm) and the indoline protons.

    • UV-Vis: MNI has a distinct absorption max at ~300-380 nm.

Frequently Asked Questions (FAQ)

Q: I am using a Coumarin cage, and my product is fluorescent. Can I use this to monitor the reaction? A: Yes, but be careful. The fluorescence excitation wavelength often overlaps with the uncaging wavelength. Constant monitoring under a UV lamp will uncage your compound. Use TLC briefly and minimize exposure. Coumarins also suffer from "pi-stacking" aggregation, which can lower yields; ensure dilute reaction conditions [3].

Q: My caged phosphate (nucleotide) is stuck in the aqueous phase. A: Phosphate groups are too polar. You must use the "Triethylammonium Bicarbonate (TEAB)" buffer system. Run a DEAE-Sephadex column using a gradient of TEAB. The volatile buffer can be removed by lyophilization, leaving the pure salt [4].

Q: Can I use "Click Chemistry" to attach a cage? A: Yes. If standard alkylation fails, synthesizing an alkyne-functionalized cage and reacting it with an azide-functionalized drug (CuAAC) is a high-yield alternative. This moves the reaction away from the sterically hindered center.

References

  • Papageorgiou, G., et al. (2018).[1][2] Improved Synthesis of Caged Glutamate and Caging Each Functional Group.[3] Tetrahedron, 74(48), 6942-6956. Link

  • Ellis-Davies, G.C.R. (2007).[4][5][6][7][8] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][4][5][6][7][8][9][10] Nature Methods, 4, 619–628.[4][5][6][8] Link

  • Klán, P., et al. (2013).[4][5] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[4][5] Link

  • Kaplan, J.H., et al. (1978). The rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. Link

Sources

Validation & Comparative

A Researcher's Guide to Substituted 2-Nitrobenzyl Protecting Groups: A Comparative Analysis of Photochemical Efficiencies

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of dynamic chemical and biological systems, the precise control over the release of active molecules is paramount. Photoremovable protecting groups (PPGs), often hailed as "caged compounds," offer an elegant solution, enabling spatiotemporal command over molecular function with a pulse of light. Among the pantheon of PPGs, the 2-nitrobenzyl (NB) scaffold has emerged as a workhorse due to its synthetic accessibility and reliable photochemistry. However, the efficiency of this photocleavage, quantified by the quantum yield (Φ), is critically dependent on the substitution pattern of the 2-nitrobenzyl core. This guide provides a comprehensive comparison of the quantum yields of various substituted 2-nitrobenzyl protecting groups, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal PPG for their specific application.

The Significance of Quantum Yield in Photocaging

The quantum yield of a photoreaction is the ratio of the number of molecules undergoing a specific event (in this case, cleavage) to the number of photons absorbed by the system. A higher quantum yield signifies a more efficient process, requiring less light exposure to achieve the desired level of deprotection. This is particularly crucial in biological settings where prolonged exposure to high-energy UV light can be cytotoxic. Therefore, a thorough understanding of how substituents on the 2-nitrobenzyl group influence the quantum yield is essential for the rational design of effective caged compounds for applications ranging from drug delivery to materials science.[1]

Deciphering the Photochemistry: The Mechanism of 2-Nitrobenzyl Cleavage

The photolytic release of a substrate from a 2-nitrobenzyl protecting group is initiated by the absorption of a photon, typically in the UV-A region (320-400 nm). This excitation promotes an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group, leading to the formation of a transient aci-nitro intermediate.[2][3] This intermediate then undergoes a series of rearrangements, ultimately liberating the protected molecule and forming a 2-nitrosobenzaldehyde or 2-nitroso-ketone byproduct. The efficiency of this entire process is what the quantum yield reflects.

Photolysis_Mechanism A 2-Nitrobenzyl Derivative (Ground State) B Excited State A->B hν (Photon Absorption) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate + 2-Nitroso Byproduct D->E Cleavage

Caption: Generalized mechanism of 2-nitrobenzyl photolysis.

A Comparative Analysis of Quantum Yields

The substitution pattern on the 2-nitrobenzyl moiety exerts a profound influence on the quantum yield of photocleavage. The following table summarizes the quantum yields for a selection of substituted 2-nitrobenzyl derivatives, providing a valuable resource for researchers.

Protecting GroupProtected MoleculeSolventWavelength (nm)Quantum Yield (Φ)Reference
2-NitrobenzylTrimethylacetateSolution-0.13[4]
α-Methyl-2-nitrobenzylTrimethylacetateSolution-0.65[4]
1-(2-Nitrophenyl)ethylPhosphateAqueous~3400.49 - 0.63[5]
4,5-Dimethoxy-2-nitrobenzylOctyl etherAcetonitrile3600.22[6]
4,5-Dimethoxy-2-nitrobenzylDodecylamineAcetonitrile3600.14[6]
4,5-Dimethoxy-2-nitrobenzylDodecylcarbamateAcetonitrile3600.080[6]
4,5-Dimethoxy-2-nitrobenzylDodecanamideAcetonitrile3600.072[6]
2,6-DinitrobenzylCarbonate-365~4x higher than 2-NB[7]
Various red-shifted derivativesEthers and Esters--0.001 - 0.01[8]

Structure-Property Relationships: Unraveling the Substituent Effects

The observed variations in quantum yields can be rationalized by considering the electronic and steric effects of the substituents on the key steps of the photolysis mechanism.

Substituents on the Aromatic Ring
  • Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy groups at the 4- and 5-positions (the widely used 4,5-dimethoxy-2-nitrobenzyl, or DMNB group), can have a dual effect. On one hand, they can increase the molar extinction coefficient and red-shift the absorption maximum, which can be advantageous for certain applications. However, these groups can also promote the formation of a triplet state with charge-transfer character, which is not on the productive pathway to the aci-nitro intermediate, potentially lowering the quantum yield.[2][9]

  • Electron-Withdrawing Groups (EWGs): The effect of electron-withdrawing groups is more complex. While they can influence the electronic properties of the excited state, steric effects often dominate. For instance, a study on various substituted 2-nitrobenzyl esters found no clear correlation between the photolysis rate and Hammett parameters, but rather that larger substituents tend to slow down the decomposition.[4]

  • A Second Nitro Group: The presence of a second nitro group at the 6-position (2,6-dinitrobenzyl) has been shown to significantly increase the quantum yield. This is attributed to an increased probability of forming the reactive aci-nitro intermediate, as there are two nitro groups that can participate in the initial hydrogen abstraction.[7]

Substituents at the Benzylic Carbon

Substitution at the benzylic (α) carbon has a pronounced effect on the quantum yield.

  • Alkyl Substitution: Introducing an alkyl group, such as a methyl group, at the benzylic position dramatically increases the quantum yield. For example, the quantum yield of α-methyl-2-nitrobenzyl trimethylacetate is approximately five times higher than that of the unsubstituted 2-nitrobenzyl ester.[4][7] This is attributed to the stabilization of the benzylic radical formed during the hydrogen abstraction step, which lowers the activation energy for this rate-determining step.

Experimental Protocol: Measuring the Photocleavage Quantum Yield

A reliable determination of the photocleavage quantum yield is crucial for comparing the efficacy of different protecting groups. The following protocol outlines a general procedure using chemical actinometry and chromatographic or spectroscopic analysis.

Quantum_Yield_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare solutions of photocaged compound and chemical actinometer B Determine Photon Flux (P₀) of the light source using the chemical actinometer A->B C Irradiate the sample solution under identical conditions A->C F Calculate Quantum Yield (Φ) using the determined rate and photon flux B->F D Monitor the reaction progress (e.g., via HPLC or NMR) at different time points C->D E Determine the initial rate of photoproduct formation or substrate disappearance D->E E->F

Caption: Workflow for determining photocleavage quantum yield.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the 2-nitrobenzyl-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or buffered aqueous solution). The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to ensure that the light is not completely absorbed at the front of the cuvette.

    • Prepare a solution of a chemical actinometer, such as potassium ferrioxalate, according to established protocols.[10][11][12]

  • Determination of Photon Flux:

    • Fill a quartz cuvette with the actinometer solution and irradiate it with the light source (e.g., a filtered mercury lamp or a specific wavelength LED) that will be used for the sample photolysis.

    • At specific time intervals, withdraw aliquots and analyze the extent of the photochemical reaction of the actinometer (e.g., by spectrophotometry).

    • Calculate the photon flux (P₀) in Einstein per second using the known quantum yield of the actinometer at the irradiation wavelength.[11][13]

  • Photolysis of the 2-Nitrobenzyl Derivative:

    • Place a cuvette containing the sample solution in the same experimental setup used for actinometry, ensuring identical geometry and irradiation conditions.

    • Irradiate the sample for a set period. To determine the initial rate, it is crucial to keep the conversion low (typically <10%).

    • At various time points, withdraw aliquots from the irradiated solution for analysis.

  • Analysis of Photoreaction:

    • Analyze the collected aliquots using a suitable analytical technique to quantify the amount of substrate remaining or the amount of photoproduct formed. High-performance liquid chromatography (HPLC) is often the method of choice due to its sensitivity and ability to separate the starting material from the photoproducts.[5] Nuclear magnetic resonance (NMR) spectroscopy can also be used to monitor the reaction progress.[10][14]

    • Plot the concentration of the photoproduct (or the decrease in the concentration of the starting material) as a function of irradiation time.

  • Calculation of the Quantum Yield:

    • Determine the initial rate of the photoreaction (in moles per second) from the slope of the concentration versus time plot.

    • The quantum yield (Φ) is then calculated using the following equation:

      Φ = (Initial rate of reaction) / (Photon flux × (1 - 10-A))

      where A is the absorbance of the sample at the irradiation wavelength. The term (1 - 10-A) represents the fraction of light absorbed by the sample.

Conclusion and Future Perspectives

The choice of a 2-nitrobenzyl protecting group is a critical decision in the design of photocaged systems. This guide has highlighted the significant impact of substituents on the quantum yield of photocleavage. While electron-donating groups like dimethoxy can be beneficial for shifting the absorption to longer wavelengths, they do not necessarily lead to higher quantum yields. In contrast, substitution at the benzylic position with an alkyl group offers a reliable strategy for dramatically enhancing the photocleavage efficiency. The 2,6-dinitrobenzyl scaffold also presents a promising avenue for achieving high quantum yields.

As the field of photopharmacology and light-controlled materials continues to expand, the demand for more sophisticated PPGs will undoubtedly grow. Future research will likely focus on the development of 2-nitrobenzyl derivatives that can be cleaved with visible or even near-infrared light to improve tissue penetration and reduce phototoxicity, while simultaneously maintaining or improving upon the quantum yields of their UV-cleavable counterparts. The principles and data presented in this guide provide a solid foundation for researchers to make informed decisions and to innovate in the exciting field of photoremovable protecting groups.

References

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(11), 6259–6264. [Link]

  • Kim, D. S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(18), 4855-4858. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6583-6594. [Link]

  • Görner, H., et al. (2007). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162-171. [Link]

  • Klajn, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5686-5749. [Link]

  • Klán, P., et al. (2013). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 42(12), 5319-5354. [Link]

  • Bagheri, M., et al. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(9), 1015. [Link]

  • Ji, Y., et al. (2018). Facile Quantum Yield Determination via NMR Actinometry. Organic Letters, 20(9), 2574-2577. [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. [Link]

  • Gorobets, E., et al. (2025). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. The Journal of Physical Chemistry A, 129(1), 1-8. [Link]

  • Bley, F., et al. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(1), 47-52. [Link]

  • Witz, G., et al. (2025). Ortho-Nitrobenzyl alcohol based two-photon excitation controlled drug release system. Journal of Controlled Release, 381, 1-10. [Link]

  • Ji, Y., et al. (2018). Facile Quantum Yield Determination via NMR Actinometry. PubMed, 29676587. [Link]

  • Furuta, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Journal of Photochemistry and Photobiology A: Chemistry, 452, 115598. [Link]

  • Kuhn, H. J., et al. (1989). Chemical Actinometry. In Photochemistry (pp. 1-6). Royal Society of Chemistry. [Link]

  • Kadoya, W. (2025). Munitions Constituents – Photolysis. Enviro.Wiki. [Link]

  • Blanc, A., & Bochet, C. G. (2007). Leaving-Group Effect on the Photochemical Release from the o-Nitroveratryl Cage. The Journal of Organic Chemistry, 72(4), 1148-1153. [Link]

  • Vione, D., et al. (2026). Phototransformation processes of 2,4-dinitrophenol (24DNP) in aqueous solution. AperTO. [Link]

  • Evans, M. (2021). 6.6 Actinometry for Quantum Yields. YouTube. [Link]

  • Gsponer, J., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 773-780. [Link]

  • HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved February 3, 2026, from [Link]

  • Latch, D. E., & Arnold, W. A. (n.d.). Supporting Information. University of California, Irvine. [Link]

  • Edinburgh Instruments. (2025). How to perform Quantum Yield for Liquid Samples with the QYPro on the FLS1000. YouTube. [Link]

  • DeRosa, M. C., & Crutchley, R. J. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Inorganica Chimica Acta, 495, 118957. [Link]

Sources

The Trifluoromethyl Advantage in Photolabile Protecting Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the functional advantages of incorporating the trifluoromethyl (


) group into photolabile protecting groups (PPGs), specifically focusing on Coumarin, Nitrobenzyl, and BODIPY scaffolds.

Executive Summary

In the design of photocages (PPGs), the trifluoromethyl (


) group is not merely a lipophilic bulk; it is an electronic tuner that fundamentally alters the photophysical landscape of the chromophore. While electron-donating groups (e.g., methyl, methoxy) are traditionally used to stabilize the carbocation intermediates required for efficient uncaging (e.g., in coumarins), the 

group offers a distinct set of advantages: enhanced membrane permeability , metabolic stability , and superior fluorescence tracking .

This guide compares standard methyl/hydro-substituted PPGs against their trifluoromethylated counterparts, providing experimental protocols and mechanistic insights for high-precision "smart" caging applications.

Critical Analysis: The Effect by Scaffold

Coumarin Scaffolds: The "Tracking" Advantage

The most common coumarin photocage is 7-diethylamino-4-methylcoumarin (DEACM) . Replacing the 4-methyl group with a trifluoromethyl group creates 7-diethylamino-4-trifluoromethylcoumarin (DEACF3) .

  • The Trade-off (The Senior Scientist Insight):

    • Standard Logic: Uncaging typically proceeds via a heterolytic bond cleavage (

      
      -like), generating a carbocation/ion-pair intermediate. Electron-donating groups (Methyl) stabilize this cation, increasing the uncaging quantum yield (
      
      
      
      ).
    • The

      
       Reality: The strong electron-withdrawing nature of 
      
      
      
      destabilizes the C4-carbocation, often lowering the absolute uncaging quantum yield compared to the methyl analog.
    • The Advantage:[1][2] However, the DEACF3 byproduct (Coumarin 151) is a high-performance laser dye with a quantum yield of fluorescence (

      
      ) approaching unity (~0.95), whereas the methyl analog is significantly lower in polar solvents. This allows for ratiometric uncaging tracking —you can precisely quantify how much drug has been released by measuring the fluorescence of the spent cage.
      

Table 1: Comparative Performance (Coumarin-Me vs. Coumarin-


) 
Parameter4-Methyl Coumarin (DEACM)4-Trifluoromethyl Coumarin (DEACF3)Advantage (

)
Uncaging Mechanism Fast Heterolysis (Stable Cation)Slower Heterolysis (Destabilized Cation)High Stability (Less dark hydrolysis)
Fluorescence (

)
0.10 - 0.70 (Solvent Dependent)0.85 - 0.95 (Robust)Precise Tracking of Release
Stokes Shift Moderate (~60 nm)Large (~80-100 nm) Reduced Self-Quenching
Lipophilicity (LogP) ModerateHigh Enhanced Cell Permeability
Photostability ModerateHigh Resistant to bleaching before uncaging
BODIPY Scaffolds: The "Red-Shift" & Aggregation

Incorporating


 at the meso-position of BODIPY photocages drastically alters their solid-state and solution behavior.
  • J-Aggregation: Unlike methyl-BODIPY, which often suffers from aggregation-caused quenching (ACQ), meso-

    
     BODIPY derivatives form J-aggregates . This results in a significant red-shift  in absorption, moving the activation wavelength into the therapeutic window (600–700 nm) without complex synthetic extension of the 
    
    
    
    -system.
  • Viscosity Sensitivity: The

    
     group restricts rotation, making these cages sensitive to the microenvironment's viscosity, which can be exploited for organelle-specific uncaging.
    
Nitrobenzyl Scaffolds: Metabolic Armor

In ortho-nitrobenzyl systems, the


 group is typically used as a ring substituent rather than at the benzylic position (where it would block the H-abstraction mechanism).
  • Metabolic Stability: The C-F bond (116 kcal/mol) renders the ring impervious to oxidative metabolism (e.g., P450 hydroxylation) that often degrades standard nitrobenzyl cages in vivo.

Experimental Protocols

Protocol A: Synthesis of 7-Diethylamino-4-Trifluoromethylcoumarin (The Cage Precursor)

Rationale: This Pechmann condensation is sensitive to Lewis acid strength. We use Zinc Chloride to balance yield and purity.

Materials:

  • 3-Diethylaminophenol (16.5 g, 0.1 mol)

  • Ethyl 4,4,4-trifluoroacetoacetate (22.1 g, 0.12 mol)

  • Zinc Chloride (

    
    ), anhydrous (13.6 g, 0.1 mol)
    
  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Mixing: Dissolve 3-diethylaminophenol (1 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) in Ethanol (50 mL).

  • Catalyst Addition: Add anhydrous

    
     (1 eq) slowly. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a highly fluorescent spot.
    
  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold dilute HCl (0.1 M, 200 mL) to precipitate the coumarin and remove zinc salts.

  • Workup: Filter the yellow precipitate. Wash copiously with cold water.

  • Purification: Recrystallize from Ethanol/Water (80:20).

    • Yield: Expect 60–75%.

    • Characterization:

      
       NMR will show the absence of the vinyl proton if cyclization failed, but the characteristic quartet of the ethyl groups and the aromatic signals will confirm the structure. 
      
      
      
      NMR should show a singlet around -64 ppm.
Protocol B: Characterizing Uncaging Efficiency (Quantum Yield)

Rationale: To objectively measure the "disadvantage" or "advantage" in speed, you must use ferrioxalate actinometry.

  • Standard Preparation: Prepare a 100

    
    M solution of the caged compound in buffer/acetonitrile (1:1).
    
  • Actinometry: Prepare a 0.006 M Potassium Ferrioxalate solution.

  • Irradiation: Irradiate both samples simultaneously using a 365 nm LED (or 405 nm for BODIPY) in a merry-go-round reactor to ensure identical photon flux.

  • Quantification:

    • Measure the degradation of the cage via HPLC (Area Under Curve).

    • Measure the formation of

      
       in the actinometer via UV-Vis (510 nm complex with phenanthroline).
      
  • Calculation:

    
    
    

Visualizations

Figure 1: Mechanism of -Coumarin Uncaging & Tracking

This diagram illustrates the pathway where the


 group stabilizes the released fluorophore, enabling tracking, despite a potentially higher barrier to the ion pair formation.

UncagingMechanism GroundState Caged Drug (Ground State) ExcitedState Singlet Excited State (S1) GroundState->ExcitedState hv (Abs) IonPair Ion Pair Intermediate (Destabilized by CF3) ExcitedState->IonPair Heterolysis (Rate Limiting) IonPair->GroundState Recombination (Non-productive) Product Released Drug + Free Coumarin IonPair->Product Solvolysis Fluorescence Strong Fluorescence (Tracking Signal) Product->Fluorescence High QY due to CF3

Caption: The


 group (unlike Methyl) yields a highly fluorescent byproduct, enabling "smart" self-reporting of drug release.
Figure 2: Synthesis Workflow (Pechmann Condensation)

Synthesis Start Reagents: 3-Diethylaminophenol Ethyl 4,4,4-trifluoroacetoacetate Reaction Pechmann Condensation ZnCl2, EtOH, Reflux 18h Start->Reaction Mix & Heat Quench Quench: Pour into Ice/Dilute HCl Reaction->Quench Precipitate Purify Purification: Recrystallize (EtOH/H2O) Quench->Purify Filter & Wash Final Product: 7-Diethylamino-4-trifluoromethylcoumarin Purify->Final Dry

Caption: Optimized synthetic route for high-purity trifluoromethyl-coumarin cages.

References

  • Schulte, A. M., et al. "The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups." Chemical Science, 2024. Link

  • Hagen, V., et al. "[7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers." ChemBioChem, 2003. Link

  • Choi, S., et al. "Aggregation-induced emission enhancement of a meso-trifluoromethyl BODIPY via J-aggregation." Chemical Science, 2014. Link

  • Mao, D., et al. "Recent progress in studies of photocages." Smart Molecules, 2023.[3][4][5] Link

  • Givens, R. S., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2003. Link

Sources

Alternatives to 2-nitrobenzyl protecting groups for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Alternatives for 2-Nitrobenzyl Protecting Groups in in vivo Research

This guide provides an in-depth comparison of alternatives to the classical 2-nitrobenzyl (NB) protecting group for controlling the activity of bioactive molecules in in vivo studies. We will delve into the limitations of the NB group and explore superior alternatives, focusing on their cleavage mechanisms, biocompatibility, and experimental performance. This document is intended for researchers, scientists, and drug development professionals seeking to implement advanced chemical tools for precise spatiotemporal control in living systems.

The Challenge with 2-Nitrobenzyl Groups in a Living Context

The 2-nitrobenzyl group has been a workhorse in photochemistry, enabling light-inducible release ("uncaging") of molecules in cellular studies. However, its application in whole organisms is severely hampered by several intrinsic properties. The primary cleavage mechanism relies on UV-A light (typically around 365 nm), which exhibits poor tissue penetration and can induce phototoxicity, thereby compromising the integrity of in vivo experiments. Furthermore, the cleavage process generates a nitroso-aldehyde or ketone byproduct, which are reactive electrophiles known to cause cellular damage and other off-target effects. These limitations necessitate the exploration of more physiologically compatible alternatives.

Advanced Protecting Groups for Enhanced in vivo Performance

The ideal protecting group for in vivo applications should be cleaved by a trigger that can penetrate deep into tissues without causing harm, and neither the group itself nor its byproducts should be toxic. We will now compare several classes of protecting groups that have been developed to meet these stringent requirements.

Red-Shifted Photolabile Protecting Groups: Harnessing Safer Light

A significant advancement has been the development of photolabile protecting groups that are sensitive to longer wavelength visible or near-infrared (NIR) light. This "red shift" in activation wavelength is crucial for in vivo work as longer wavelength photons scatter less and are less absorbed by endogenous chromophores like hemoglobin, leading to deeper tissue penetration and significantly reduced phototoxicity.

Coumarin and BODIPY (boron-dipyrromethene) derivatives are two prominent classes of chromophores used to construct red-shifted photolabile protecting groups.

  • Mechanism of Action: Upon absorption of visible light (typically in the blue-green to red spectral range), these chromophores undergo electronic excitation, initiating a photochemical reaction that results in the cleavage of a covalent bond and the release of the active molecule.

  • Performance Advantages: Many of these newer photolabile groups exhibit higher two-photon absorption cross-sections compared to their NB counterparts. This is a critical feature for two-photon microscopy applications, which allows for highly localized uncaging deep within scattering tissues with minimal off-target exposure. Some designs also offer the advantage of a fluorescent byproduct upon cleavage, providing a real-time optical readout of the uncaging event.

  • Experimental Considerations: While offering substantial improvements, the synthesis of these more complex chromophores can be more challenging than that of simple NB-caged compounds. The choice of the specific red-shifted group should be tailored to the available light sources and the optical properties of the target tissue.

Bioorthogonal Protecting Groups: Moving Beyond Light

Bioorthogonal chemistry offers a paradigm shift by replacing light with highly specific chemical reactions as the cleavage trigger. These reactions are designed to be "invisible" to the biological system, proceeding with high efficiency without cross-reacting with endogenous molecules.

This strategy is based on the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO).

  • Mechanism of Action: The bioactive molecule is rendered inert by attaching it to a TCO-containing protecting group. Upon systemic or local administration of a non-toxic tetrazine, a rapid and irreversible "click" reaction occurs, which triggers the release of the active molecule.

  • Performance Advantages: This method completely obviates the need for light, making it suitable for uncaging in any tissue, regardless of depth. The reaction kinetics are exceptionally fast, allowing for rapid activation of the bioactive molecule.

  • Experimental Considerations: This is a two-component system, which requires careful consideration of the pharmacokinetics and biodistribution of both the caged compound and the tetrazine trigger to ensure they co-localize at the target site.

Palladium-mediated catalysis provides another powerful tool for bioorthogonal uncaging.

  • Mechanism of Action: The target molecule is protected with an allylcarbamate (Alloc) group. Cleavage is initiated by a palladium catalyst, which mediates the deallylation reaction, liberating the active molecule.

  • Performance Advantages: The palladium-catalyzed cleavage is highly orthogonal to biological systems. A key advantage is the catalytic nature of the process, where a substoichiometric amount of the palladium catalyst can trigger the release of a much larger amount of the caged compound.

  • Experimental Considerations: The primary challenge with this approach is the potential toxicity of the palladium catalyst. Ongoing research is focused on developing highly active catalysts to reduce the required dose and creating biocompatible delivery systems, such as nanoparticles, to sequester the metal and minimize off-target toxicity.

Quantitative Comparison of Protecting Group Strategies

Protecting GroupCleavage TriggerActivation WavelengthTissue PenetrationByproduct ToxicityKey AdvantagesKey Disadvantages
2-Nitrobenzyl (NB) UV Light~365 nmPoorHighWell-established chemistryPhototoxicity, poor penetration, toxic byproducts
Coumarin/BODIPY Visible/NIR Light400-700+ nmModerate to GoodLow to ModerateDeeper penetration, reduced phototoxicity, TPE compatibleMore complex synthesis
Tetrazine-TCO Chemical (Tetrazine)N/AExcellentLowNo light required, high specificity, fast kineticsTwo-component system, pharmacokinetic complexity
Palladium-Alloc Chemical (Palladium)N/AExcellentPotential (Palladium)High orthogonality, catalytic turnoverMetal toxicity, catalyst delivery challenges

Experimental Workflow Overviews

The successful implementation of these advanced protecting groups requires careful experimental design. Below are generalized protocols for photolabile and bioorthogonal uncaging in vivo.

General Protocol for in vivo Photouncaging
  • Compound Administration: The caged compound is administered systemically (e.g., i.v., i.p.) or locally, allowing for distribution to the target tissue.

  • Light Application: A light source of the appropriate wavelength (e.g., laser, LED) is directed to the region of interest. For deep tissues, this may require the implantation of an optical fiber.

  • Monitoring: The biological response is monitored using appropriate techniques, such as intravital microscopy, whole-animal imaging (bioluminescence, fluorescence), or behavioral assays.

  • Endpoint Analysis: Tissues are collected for histological, cellular, and molecular analysis to determine the specific effects of the uncaged compound.

General Protocol for in vivo Bioorthogonal Uncaging
  • Caged Compound Administration: The caged compound is administered, and a sufficient time is allowed for it to reach the target tissue.

  • Trigger Administration: The chemical trigger (tetrazine or palladium catalyst) is administered. The timing of this second administration is critical and must be optimized based on the pharmacokinetics of both components.

  • Monitoring and Analysis: The biological response and endpoint analysis are carried out as described for photouncaging.

Visualizing Uncaging Strategies

Uncaging_Strategies cluster_photolabile Photolabile Uncaging cluster_bioorthogonal Bioorthogonal Uncaging UV_Light UV Light (e.g., 365 nm) Nitrobenzyl 2-Nitrobenzyl Caged Drug UV_Light->Nitrobenzyl Poor Tissue Penetration Phototoxicity Vis_NIR_Light Visible/NIR Light (>400 nm) Red_Shifted Red-Shifted Caged Drug (Coumarin, BODIPY) Vis_NIR_Light->Red_Shifted Improved Penetration Biocompatible Toxic Byproducts Toxic Byproducts Nitrobenzyl->Toxic Byproducts Active_Drug Active Drug Released in vivo Nitrobenzyl->Active_Drug Red_Shifted->Active_Drug Tetrazine Tetrazine Trigger TCO_Caged TCO-Caged Drug Tetrazine->TCO_Caged Highly Specific Fast Kinetics Palladium Palladium Catalyst Alloc_Caged Alloc-Caged Drug Palladium->Alloc_Caged Catalytic Activation Orthogonal Toxicity Concerns Toxicity Concerns Palladium->Toxicity Concerns TCO_Caged->Active_Drug Alloc_Caged->Active_Drug

Caption: A comparison of photolabile and bioorthogonal uncaging pathways for in vivo applications.

Conclusion and Future Outlook

The evolution from UV-sensitive 2-nitrobenzyl groups to advanced red-shifted and bioorthogonal alternatives represents a significant leap forward for in vivo chemical biology. These modern tools provide unprecedented spatiotemporal control over bioactive molecules in living organisms with enhanced biocompatibility and efficacy. The choice of an appropriate protecting group strategy will be dictated by the specific biological question, the target organ, and the technical capabilities of the research team. Future innovations will likely focus on developing protecting groups that can be cleaved by even longer wavelength NIR light, as well as the creation of novel bioorthogonal reactions and more biocompatible catalytic systems, further expanding the frontiers of research in physiology, pharmacology, and drug development.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical Reviews, 113(1), 119-191. [Link]

  • Lerch, M. M., Hansen, M. J., van der Born, D., Sarris, A. J. C., & Szymanski, W. (2016). Orthogonal photoswitching in a multifunctional molecular system. Angewandte Chemie International Edition, 55(37), 11182-11186. [Link]

  • Ge, J., Li, R., Zhang, B., Zhang, M., & Yang, Z. (2020). Coumarin-based photolabile protecting groups. Chemical Society Reviews, 49(3), 773-790. [Link]

  • Versteegen, R. M., Rossin, R., ten Hoeve, W., Janssen, H. M., & van den Berg, M. S. (2013). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 52(52), 14112-14116. [Link]

  • Weiss, J. T., Dawson, J. C., Gissot, A., & Vilar, R. (2014). Palladium-cleavable protecting groups: from organic synthesis to in vivo applications. Angewandte Chemie International Edition, 53(45), 12186-12203. [Link]

A Head-to-Head Comparison of Electron-Donating vs. Electron-Withdrawing Substituted Photoremovable Protecting Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or photocages, have emerged as indispensable tools in this endeavor, allowing for the light-induced release of molecules with high precision. The performance of these PPGs is critically dependent on their chemical structure, particularly the nature of substituents on the chromophore. This guide provides an in-depth, head-to-head comparison of PPGs functionalized with electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs), offering insights into their performance, underlying mechanisms, and practical applications.

Introduction: The Role of Electronic Effects in Photocage Performance

The fundamental principle of a PPG is its ability to absorb light and undergo a photochemical reaction that liberates a caged bioactive molecule. The efficiency and wavelength-dependence of this process are dictated by the electronic properties of the PPG's chromophore. By strategically introducing EDGs or EWGs onto the aromatic scaffold of the PPG, we can fine-tune these properties to suit specific experimental needs.

Electron-donating groups (e.g., -NH₂, -OR, -alkyl) increase the electron density of the aromatic system. This generally leads to a bathochromic (red) shift in the absorption maximum, enabling the use of longer, less phototoxic wavelengths for uncaging.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the aromatic ring. While this might seem counterintuitive for achieving longer wavelength absorption, their strategic placement, often in conjunction with EDGs to create a "push-pull" system, can also lead to significant red-shifts and enhanced two-photon absorption (2PA) cross-sections.[1]

This guide will focus on two of the most widely used PPG scaffolds: coumarins and o-nitrobenzyl derivatives, examining how their performance is modulated by EDG and EWG substitution.

Uncaging Mechanisms: A Tale of Two Pathways

The photochemical reactions that lead to the release of the caged molecule differ between coumarin and o-nitrobenzyl PPGs, and these mechanisms are themselves influenced by the electronic nature of the substituents.

Coumarin-Based PPGs: Heterolytic Cleavage

The uncaging of coumarin-based PPGs typically proceeds through a photo-induced heterolytic cleavage of the bond between the benzylic carbon and the leaving group (the caged molecule). For 7-aminocoumarin derivatives, which are prominent examples of EDG-substituted coumarins, the mechanism involves the formation of a singlet excited state upon photoexcitation. This leads to the departure of the leaving group and the formation of a stabilized carbocation intermediate, which is subsequently quenched by a nucleophile (typically water in biological systems).[2]

G cluster_0 Ground State cluster_1 Excited State cluster_2 Uncaging A EDG-Coumarin-CH₂-X B [EDG-Coumarin-CH₂-X]* (S₁) A->B C EDG-Coumarin-CH₂⁺ + X⁻ B->C Heterolytic Cleavage D EDG-Coumarin-CH₂OH + X⁻ C->D + H₂O

Uncaging mechanism of an EDG-substituted coumarin PPG.
o-Nitrobenzyl-Based PPGs: Intramolecular Rearrangement

The photochemistry of o-nitrobenzyl PPGs is more complex, involving an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the caged molecule and form an o-nitrosobenzaldehyde byproduct.[3] The electronic nature of the substituents can influence the efficiency of the initial hydrogen abstraction and the stability of the intermediates.

G cluster_0 Ground State cluster_1 Excited State & Intermediate cluster_2 Uncaging A EWG/EDG-o-Nitrobenzyl-CH₂-X B [EWG/EDG-o-Nitrobenzyl-CH₂-X]* A->B C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Rearrangement C->D E EWG/EDG-o-Nitrosobenzaldehyde + XH D->E Release

Uncaging mechanism of a substituted o-nitrobenzyl PPG.

Head-to-Head Performance Comparison

To provide a clear comparison, we will examine key photophysical parameters for representative EDG- and EWG-substituted coumarin and o-nitrobenzyl PPGs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is synthesized from multiple sources to provide a representative overview.

Coumarin PPGs
PPG DerivativeSubstituent Typeλₘₐₓ (nm)Quantum Yield (Φᵤ)2P Action Cross-Section (δᵤ) (GM)Key Characteristics
(7-(diethylamino)coumarin-4-yl)methyl (DEACM) EDG (-NEt₂)~4000.15 - 0.31[4]~1-2High quantum yield, good one-photon efficiency.
Coumarin with 3-CN group EWG (-CN)~380Lower than DEACM[5]Potentially enhancedMay exhibit lower quantum yields but can be part of a push-pull system for 2P enhancement.
o-Nitrobenzyl PPGs
PPG DerivativeSubstituent Typeλₘₐₓ (nm)Quantum Yield (Φᵤ)2P Action Cross-Section (δᵤ) (GM)Key Characteristics
4,5-Dimethoxy-2-nitrobenzyl (DMNB) EDG (-OCH₃)~350~0.01-0.05~0.01Widely used, but with low quantum yield and 2P cross-section.[6][7]
Nitrodibenzofuran (NDBF) EWG (part of extended π-system)~370~0.7[8]~0.6[8]Exceptionally high quantum yield.

Note: GM = Göppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The 2P action cross-section is the product of the 2P absorption cross-section and the uncaging quantum yield.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key experiments.

Synthesis of a Representative EDG-Coumarin Caged Compound: (7-(diethylamino)coumarin-4-yl)methyl (DEACM)-caged Glutamate

This protocol is adapted from established methods for caging carboxylic acids with DEACM.[4]

Workflow Diagram:

G A Start: Protected Glutamate & 4-(bromomethyl)-7-(diethylamino)-2H-chromen-2-one B Reaction in DMF with base (e.g., Cs₂CO₃) A->B C Purification by column chromatography B->C D Deprotection of Glutamate C->D E Final Purification (e.g., HPLC) D->E F End: DEACM-caged Glutamate E->F

Synthesis workflow for DEACM-caged glutamate.

Step-by-Step Protocol:

  • Protection of Glutamate: Protect the α-amino and γ-carboxylic acid groups of L-glutamic acid using standard protecting group chemistry (e.g., Boc for the amine and t-butyl ester for the γ-carboxyl).

  • Caging Reaction:

    • Dissolve the protected glutamic acid and 4-(bromomethyl)-7-(diethylamino)-2H-chromen-2-one in anhydrous N,N-dimethylformamide (DMF).

    • Add a mild base, such as cesium carbonate (Cs₂CO₃), and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Remove the protecting groups from the glutamate moiety. For example, use trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove Boc and t-butyl ester groups.

  • Final Purification:

    • Purify the final DEACM-caged glutamate by preparative high-performance liquid chromatography (HPLC) to obtain a highly pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Uncaging Quantum Yield (Φᵤ)

The uncaging quantum yield is a critical parameter that quantifies the efficiency of the photorelease process. This protocol describes a method using a chemical actinometer.

Workflow Diagram:

G A Prepare solutions of PPG and actinometer B Measure initial absorbance spectra A->B C Irradiate PPG and actinometer solutions under identical conditions B->C D Measure final absorbance spectra C->D E Calculate photon flux from actinometer data D->E F Quantify photoreleased product (e.g., by HPLC) D->F G Calculate uncaging quantum yield E->G F->G

Sources

Comparative Evaluation of the 2-Nitro-5-(trifluoromethyl)benzyl Moiety: Photochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Nitro-5-(trifluoromethyl)benzyl (NTFB) group represents a specialized subclass of o-nitrobenzyl (ONB) photolabile protecting groups (PPGs). While the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group remains the industry standard for biological "caging" due to its red-shifted absorption, the NTFB moiety offers distinct physicochemical advantages—specifically enhanced lipophilicity and metabolic stability —driven by the trifluoromethyl (


) substituent.

This guide evaluates the NTFB group for applications requiring passive membrane permeability of polar pharmacophores and oxidative robustness, contrasting it with standard ONB and DMNB alternatives.

Scientific Principles & Mechanism[1][2][3]

The "Fluorine Effect" in Caging Groups

The introduction of a trifluoromethyl group at the 5-position of the nitrobenzyl ring alters the moiety's electronic and physical profile:

  • Lipophilicity (

    
    ):  The 
    
    
    
    group significantly increases the partition coefficient. This is critical when caging highly polar molecules (e.g., nucleotides, glutamates) that otherwise cannot cross the blood-brain barrier (BBB) or cell membranes.
  • Electronic Withdrawal: The

    
     group is a strong electron-withdrawing group (EWG). Unlike methoxy groups (EDGs) in DMNB which facilitate red-shifted absorption, the 
    
    
    
    group stabilizes the ground state, typically maintaining absorption in the UV region (
    
    
    nm) and often reducing the quantum yield (
    
    
    ) of the uncaging reaction compared to electron-rich derivatives.
Photolysis Mechanism

The NTFB group undergoes uncaging via the classic Norrish Type II mechanism followed by an aci-nitro decay.

  • Excitation: Absorption of a photon promotes the nitro group to an excited singlet state (

    
    ), which undergoes intersystem crossing to the triplet state (
    
    
    
    ).
  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Rearrangement: The aci-nitro species cyclizes to a benzisoxazole, which hydrolyzes to release the "caged" substrate and the nitroso-aldehyde byproduct.

PhotolysisMechanism Figure 1: Photochemical uncaging pathway of 2-nitrobenzyl derivatives. Substrate Caged Substrate (NTFB-Ester) Excited Excited State (n-π*) Substrate->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization Products Free Substrate + Nitroso-Ketone Cyclic->Products Hydrolysis

Comparative Analysis: NTFB vs. Alternatives

The following table contrasts NTFB with the parent o-nitrobenzyl (ONB) and the red-shifted 4,5-dimethoxy-2-nitrobenzyl (DMNB).

Feature2-Nitro-5-(trifluoromethyl)benzyl (NTFB) o-Nitrobenzyl (ONB) 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Primary Utility Lipophilic Transport & Metabolic StabilityGeneral Purpose / BaselineBio-compatible Uncaging (Red-shifted)
Absorbance (

)
~260–290 nm (UV-B/C)~280–300 nm~350 nm (UV-A / Violet)
Quantum Yield (

)
Low (< 0.03)Moderate (~0.1 – 0.6)Low to Moderate (~0.01 – 0.1)
Lipophilicity High (Increases LogP)ModerateModerate to Low (Polar ethers)
Dark Stability High (Resistant to oxidation)ModerateModerate
By-product Toxicity Nitroso-benzaldehyde (Reactive)Nitroso-benzaldehyde (Reactive)Nitroso-dimethoxybenzaldehyde (Reactive)
Decision Logic: When to use NTFB?

Use NTFB when:

  • Permeability is the bottleneck: Your cargo is too polar to enter the cell, and DMNB esters are insufficient to drive passive diffusion.

  • Metabolic Robustness is required: You require the protecting group to survive oxidative liver microsome assays (fluorine blocks metabolic soft spots).

  • UV transparency is acceptable: You are performing in vitro chemical release where 300 nm light is not damaging to the sample.

Experimental Protocols

Synthesis of NTFB-Caged Carboxylates

Objective: Caging a model carboxylic acid (e.g., Benzoic acid or a protected amino acid) using 2-Nitro-5-(trifluoromethyl)benzyl bromide.

Reagents:

  • Substrate (R-COOH)

  • 2-Nitro-5-(trifluoromethyl)benzyl bromide (CAS: 192982-29-3)

  • Base:

    
     or 
    
    
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve R-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (1.5 equiv) and stir at room temperature for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Dropwise add 2-Nitro-5-(trifluoromethyl)benzyl bromide (1.1 equiv).

    • Note: The

      
       group makes the benzylic position slightly less reactive toward 
      
      
      
      than unsubstituted benzyl bromide due to steric and electronic factors, but the reaction proceeds well at RT or mild heating (
      
      
      ).
  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The product will be less polar (higher

    
    ) than the free acid.
    
  • Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Photolysis Assay (Validation)

Objective: Determine the uncaging efficiency.

  • Preparation: Prepare a 100

    
    M solution of the NTFB-caged compound in MeCN:PBS buffer (50:50).
    
  • Irradiation Source: Mercury arc lamp (filtered for 254-300 nm) or high-power UV LED (300 nm).

    • Critical Warning: Standard 365 nm LEDs (used for DMNB) may be inefficient for NTFB due to its blue-shifted absorption. Ensure your light source overlaps with the compound's absorbance.

  • Sampling: Irradiate in a quartz cuvette. Take aliquots at t = 0, 1, 5, 10, 30 min.

  • Analysis: Analyze via HPLC-UV (detecting the reappearance of the free acid peak and the decay of the caged peak).

Workflow Figure 2: Selection and Validation Workflow for NTFB Caging start Start: Target Selection check_polar Is Cargo Highly Polar? start->check_polar branch_yes Select NTFB Group (High Lipophilicity) check_polar->branch_yes Yes branch_no Select DMNB Group (Red-shifted Uncaging) check_polar->branch_no No synth Synthesis: Alkylation with NTFB-Bromide branch_yes->synth verify Verify Structure (NMR/MS) synth->verify assay Photolysis Assay (UV < 300nm) verify->assay

Technical Considerations & Troubleshooting

Solubility vs. Uncaging Efficiency Trade-off

Researchers must accept a trade-off when using NTFB. While you gain membrane permeability, you lose quantum efficiency compared to DMNB.

  • Observation: Slow uncaging rates.

  • Root Cause: The electron-withdrawing

    
     group destabilizes the radical intermediates required for H-abstraction.
    
  • Correction: Increase light intensity or irradiation time. Do not switch to longer wavelengths (>350 nm) as the extinction coefficient drops precipitously.

Metabolic Stability

In drug discovery contexts (e.g., "prodrug" design), the NTFB group is superior. The


 group blocks metabolic hydroxylation at the 5-position, a common clearance pathway for benzyl derivatives. This makes NTFB an excellent candidate for in vivo tracking studies where the cage must remain intact until photo-activation at the target site.

References

  • Rubinstein, M. et al. (2021). "Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(II) complex." Chemical Science. Available at: [Link]

  • Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Available at: [Link]

  • Beilstein-Institut. (2021). "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein Journal of Organic Chemistry. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Nitro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Nitro-5-(trifluoromethyl)benzyl alcohol, a compound that requires careful management due to its specific chemical properties. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the Risks

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1227604-33-2) is not widely available, we can infer its potential hazards from its structural components: the aromatic nitro group and the trifluoromethyl group.

  • Aromatic Nitro Compounds: These compounds are recognized for their potential toxicity and, in some cases, explosive characteristics. The U.S. Environmental Protection Agency (USEPA) has classified many nitroaromatic compounds as "Priority Pollutants" due to their hazardous nature.[1] Overexposure can lead to significant health issues.[1]

  • Trifluoromethylated Benzyl Alcohols: Analogous compounds, such as 2-(Trifluoromethyl)benzyl alcohol, are known to cause skin, eye, and respiratory irritation.[2][3] They are also classified as combustible materials.[2]

Therefore, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and reactivity. All waste containing this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, stringent adherence to PPE protocols is mandatory. The following PPE should be worn at all times when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound, especially in its solid form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.[4]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[2][5] Do not use combustible materials like paper towels for the initial absorption.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of all Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through an approved waste disposal plant.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Operational Steps for Disposal:

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Labware: Any labware (e.g., vials, pipette tips) that has come into contact with the compound should be considered contaminated and disposed of as solid hazardous waste.

  • Waste Neutralization (for acidic or basic solutions):

    • If the waste solution is acidic, such as from a nitrating process, it should be neutralized before disposal.[6] This can be achieved by slowly adding a base like sodium bicarbonate until the pH is between 6 and 9.[6] Be cautious of any potential for gas evolution or heat generation and perform this step in a fume hood.

    • Conversely, if the waste is alkaline, it should be neutralized with a suitable acid.

  • Container Management:

    • Use only approved hazardous waste containers.

    • Ensure containers are kept tightly closed when not in use and are stored in a cool, dry, and well-ventilated area away from sources of ignition.[2][7]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[8]

    • Provide them with a full description of the waste to ensure it is handled and disposed of in compliance with all local, state, and federal regulations.

Data and Workflow at a Glance

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (inferred from related nitroaromatic compounds).[1]Use in a chemical fume hood and wear appropriate PPE.
Skin Corrosion/Irritation Causes skin irritation (inferred from related trifluoromethylated compounds).[2][3]Wear chemically resistant gloves.
Eye Damage/Irritation Causes serious eye irritation (inferred from related trifluoromethylated compounds).[2][3]Wear chemical safety goggles.
Respiratory Irritation May cause respiratory irritation (inferred from related trifluoromethylated compounds).[2][3]Handle in a well-ventilated area, preferably a fume hood.
Combustibility Combustible liquid/solid (inferred from related compounds).[2]Keep away from heat, sparks, and open flames.
Disposal Decision Workflow

This diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_treatment Pre-Disposal Treatment cluster_final Final Disposal start Start: Handling this compound ppe Wear Full PPE: Goggles, Gloves, Lab Coat start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container No storage Store Securely in Designated Area solid_container->storage check_ph Check pH of Liquid Waste liquid_container->check_ph is_neutral Is pH 6-9? check_ph->is_neutral neutralize Neutralize Waste (in Fume Hood) is_neutral->neutralize No is_neutral->storage Yes neutralize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • ChemSupply Australia. (2024, September 3). Safety Data Sheet for Benzyl Alcohol. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Elements. (n.d.). 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol. Retrieved from [Link]

  • Community Sustainability and Water Action Board (CSWAB). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzylic alcohol. Retrieved from [Link]

  • Springer. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Nitro-5-(trifluoromethyl)benzyl alcohol

[1]

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling 2-Nitro-5-(trifluoromethyl)benzyl alcohol .[1] Unlike generic safety sheets, this protocol addresses the specific synergistic risks posed by its functional groups: the electron-withdrawing nitro group, the lipophilic trifluoromethyl moiety, and the reactive benzylic alcohol.[1]

Why Specific PPE Matters: Standard laboratory PPE is often insufficient for fluorinated nitro-aromatics. The trifluoromethyl group (-CF₃) significantly increases lipophilicity, potentially facilitating faster dermal absorption of the toxic nitro-aromatic core.[1] Furthermore, the nitro group (-NO₂) introduces thermal instability risks that require specific engineering controls during synthesis.[1]

Physicochemical Hazard Analysis
FeatureHazard ImplicationCritical Control Point
Nitro Group (-NO₂) Potential energetic instability; Methemoglobinemia risk if absorbed.[1]Avoid high heat/friction; Zero skin contact.
Trifluoromethyl (-CF₃) High lipophilicity; Enhanced permeation through standard glove materials.[1]Double-gloving protocol; Immediate change upon splash.[1]
Benzylic Alcohol Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335).[2]Fume hood mandatory for all open handling.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the permeation kinetics of fluorinated aromatics.[1] Do not deviate from these standards without a documented risk assessment.

A. Hand Protection (Critical)

Rationale: Fluorinated compounds can degrade or permeate thin latex rapidly. Nitrile provides better chemical resistance, but thickness is key.[1]

ParameterRecommendationScientific Rationale
Primary Glove Nitrile (Minimum 0.11 mm / 4 mil)Provides primary chemical barrier against the benzylic alcohol moiety.[1]
Secondary Glove Nitrile (Long cuff, >0.15 mm)Acts as a "sacrificial layer."[1] The air gap between gloves increases breakthrough time.[1]
Technique Double-Gloving Visual inspection for tears is easier; allows immediate removal of outer glove upon contamination without exposing skin.[1]
Prohibited Latex (Natural Rubber) High permeability to organic solvents and lipophilic aromatics.
B. Respiratory & Body Protection

Rationale: As a solid/powder, the primary intake route is inhalation of dust, followed by dermal absorption of vapors.[1]

ComponentStandard ProtocolHigh-Risk Protocol (Spill/Aerosol)
Respiratory Fume Hood (Face velocity: 80–100 fpm)P100/N95 Respirator (Only if outside hood containment - strongly discouraged).[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Face Shield + Goggles (If reaction is under pressure or heat).
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or Apron (If handling >10g or conducting scale-up).[1]

Operational Workflow: From Storage to Disposal[3][4][5]

This workflow integrates safety checks directly into the experimental process.

Step 1: Pre-Operational Verification[1]
  • Visually Inspect Container: Ensure no crystallization on the cap (potential peroxide/shock-sensitive formation, though less likely with this specific alcohol, it is good practice for benzyl derivatives).[1]

  • Engineering Check: Verify fume hood flow rate is within operational range.

  • Solvent Selection: Identify the solvent before opening.[1] This compound is soluble in organic solvents (DCM, EtOAc).[1] Avoid strong oxidizers or reducing agents which may react violently with the nitro/alcohol groups.[1]

Step 2: Weighing and Transfer

Objective: Minimize dust generation.

  • Anti-Static Gun (Optional but Recommended): Use on the spatula and weighing boat to prevent static dispersal of the fine powder.

  • Transfer: Weigh inside the fume hood. If the balance is external, use a tared, closed vial for transport.[1]

  • Solubilization: Dissolve the solid immediately upon weighing to transition from an inhalation hazard (dust) to a contact hazard (liquid), which is easier to manage.

Step 3: Reaction Setup

Objective: Thermal Control.

  • Temperature Monitoring: The nitro group decreases thermal stability. Always use an internal temperature probe (thermocouple) rather than relying on oil bath temperature.

  • Venting: Ensure the reaction vessel is properly vented (e.g., to an inert gas line) to prevent pressure buildup if decomposition occurs.

Step 4: Decontamination
  • Tools: Wipe down spatulas and balance areas with a solvent-dampened Kimwipe (Acetone or Ethanol).

  • Gloves: Remove outer gloves immediately after handling the solid. Dispose of them as solid hazardous waste.[1]

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop-Work" triggers.

SafetyProtocolStartStart: Handling RequestRiskAssess1. Risk Assessment(Check CAS: 1227604-33-2)Start->RiskAssessHoodCheck2. Engineering Control(Fume Hood Functional?)RiskAssess->HoodCheckPPE_Don3. PPE Donning(Double Nitrile + Goggles)HoodCheck->PPE_DonYesStopWorkSTOP WORKContact EHS / MaintenanceHoodCheck->StopWorkNoHandling4. Active Handling(Weighing/Transfer)PPE_Don->HandlingSpillEventEvent: Spill or Dust Release?Handling->SpillEventDecon5. Decontamination(Solvent Wipe)SpillEvent->DeconNoSpillEvent->StopWorkYes (Major)Waste6. Disposal(Halogenated Waste)Decon->Waste

Caption: Operational logic flow for handling fluorinated nitro-aromatics. Note the critical stop-point at Engineering Controls.

Emergency Response & Disposal

A. Exposure Response[5]
  • Eye Contact: Flush immediately for 15 minutes . The trifluoromethyl group can make residues stubborn; ensure eyelids are held open.[1]

  • Skin Contact:

    • Doff: Remove contaminated gloves/clothing immediately.[1][3]

    • Wash: Wash with soap and water.[1][4] Avoid using organic solvents (ethanol/acetone) on skin, as this may enhance absorption of the fluorinated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

B. Waste Disposal Streams

Proper segregation is legally required and environmentally critical due to the fluorine content.

Waste CategoryClassificationInstructions
Primary Stream Halogenated Organic Waste The -CF₃ group mandates this classification.[1] Do NOT mix with non-halogenated solvents.[1]
Solid Waste Hazardous Solid Waste Contaminated gloves, weighing boats, and paper towels.[1]
Aqueous Waste Toxic Aqueous Waste Only if the compound was partitioned into an aqueous layer (unlikely given lipophilicity, but possible).[1]

References

  • Sigma-Aldrich. (2023).[5] Safety Data Sheet: this compound.

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][6][7] National Center for Biotechnology Information.[1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.

(Note: While specific permeation data for this exact CAS is rare, PPE recommendations are derived from standard protocols for fluorinated nitro-aromatics found in the Sigma-Aldrich and ACS safety literature.)[1]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.